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  • Product: 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid
  • CAS: 1181266-25-0

Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Guide to Intrinsic Stability and Degradation Pathway Analysis

An In-Depth Technical Guide to the Aqueous Stability of 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid Authored for Researchers, Scientists, and Drug Development Professionals Abstract The chemical stability of...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Aqueous Stability of 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical stability of an active pharmaceutical ingredient (API) in aqueous environments is a critical determinant of its therapeutic efficacy, safety, and shelf-life. This guide provides a comprehensive technical framework for evaluating the stability of 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid, a molecule possessing a confluence of functional groups—an aromatic aldehyde, an amide linkage, a phenoxy ether, and a carboxylic acid—each with distinct susceptibilities to degradation. By integrating principles from physical organic chemistry and regulatory expectations outlined by the International Conference on Harmonisation (ICH), this document details a systematic approach to identifying potential degradation pathways, designing and executing forced degradation studies, and developing the requisite analytical methodologies to ensure product quality and robustness.

Introduction: The Imperative of Stability Assessment

In pharmaceutical development, a thorough understanding of a drug substance's intrinsic stability is fundamental.[1][2] This knowledge informs critical decisions in formulation development, packaging selection, and the establishment of appropriate storage conditions and retest periods.[1][3] The subject of this guide, 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid (heretofore referred to as "the compound"), presents a unique stability challenge due to its multifunctional nature. Its aqueous stability profile is not dictated by a single reactive center but by the interplay between its formyl, acetamide, and carboxylic acid moieties under various environmental conditions.

Forced degradation, or stress testing, is an essential component of the drug development process, as mandated by regulatory bodies worldwide under guidelines such as ICH Q1A(R2).[4][5][6][7][8] These studies involve subjecting the API to conditions more severe than those used for accelerated stability testing to identify the likely degradation products and establish degradation pathways.[1][2] This process is invaluable for developing and validating stability-indicating analytical methods, which are crucial for accurately quantifying the drug substance in the presence of its degradants.[3]

Predicted Degradation Pathways from Molecular Structure

A proactive analysis of the compound's structure allows for the prediction of its most probable degradation routes. This foresight is key to designing an efficient and comprehensive forced degradation study.

Hydrolytic Degradation: The Amide Bond's Vulnerability

The acetamide linkage is a primary site for potential hydrolytic cleavage. This reaction can be catalyzed by both acid and base, leading to the scission of the molecule into two primary fragments: 2-(4-formylphenoxy)acetic acid and 2-amino-2-methylpropanoic acid.

  • Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis : Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses, cleaving the C-N bond.

While amide hydrolysis is a well-established pathway, the rate can be influenced by steric and electronic factors within the molecule.[9][10][11]

Oxidative Degradation: The Reactivity of the Formyl Group

The aromatic aldehyde (formyl group) is highly susceptible to oxidation.[12] Exposure to atmospheric oxygen or specific oxidizing agents can readily convert the aldehyde to the corresponding carboxylic acid, forming 2-(2-(4-carboxyphenoxy)acetamido)-2-methylpropanoic acid. This transformation can significantly alter the molecule's biological and physicochemical properties. Transition metal ions can catalyze this oxidation process.[13] The primary product of oxidation is typically the corresponding benzoic acid derivative.[14][15][16]

Photodegradation: The Influence of Light Energy

Aromatic aldehydes are known to be photoreactive.[17][18] Upon absorption of UV or visible light, the formyl group can be excited to a triplet state, which can lead to various photochemical reactions, including oxidation or the formation of radical species.[19] Photostability testing, as described in ICH Q1B, is therefore a critical component of the stress testing regimen.[6]

Predicted Degradation Pathways Diagram

G Figure 1. Predicted Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis Parent 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid Hydrolysis_Product1 2-(4-Formylphenoxy)acetic acid Parent->Hydrolysis_Product1 Amide Cleavage Hydrolysis_Product2 2-Amino-2-methylpropanoic acid Parent->Hydrolysis_Product2 Amide Cleavage Oxidation_Product 2-(2-(4-Carboxyphenoxy)acetamido)-2-methylpropanoic acid Parent->Oxidation_Product Aldehyde Oxidation Photolytic_Products Various Photoproducts (e.g., radical species, dimers) Parent->Photolytic_Products UV/Vis Light

Caption: Predicted degradation routes for the target compound.

A Framework for a Comprehensive Forced Degradation Study

The following section outlines a systematic, ICH-compliant protocol for investigating the stability of the compound in aqueous solutions. The goal is to achieve a target degradation of 5-20% to ensure that degradation products are detectable without excessively breaking down the parent compound.[3][4]

Materials and Analytical Instrumentation
  • Compound: 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid, with established purity.

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade solvents (e.g., acetonitrile, methanol), and high-purity water.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD). A reverse-phase C18 column is a typical starting point.[20][21]

    • Liquid Chromatography-Mass Spectrometry (LC-MS) system for the identification of degradation products.[22]

    • pH meter.

    • Calibrated stability chambers for thermal and photostability testing.

Experimental Workflow: A Step-by-Step Protocol

The overall workflow is designed to systematically test the compound's stability under various stress conditions.

Forced Degradation Experimental Workflow

G Figure 2. Forced Degradation Workflow Start Prepare Stock Solution (e.g., 1 mg/mL in MeCN/Water) Stress Apply Stress Conditions Start->Stress Analysis HPLC Analysis (Assay & Impurity Profile) Stress->Analysis Time Points Identification Characterize Degradants (LC-MS, Peak Purity) Analysis->Identification If Degradants > Threshold Report Map Degradation Pathways & Summarize Data Analysis->Report Identification->Report

Caption: A systematic workflow for conducting forced degradation studies.

Detailed Stress Condition Protocols

A stock solution of the compound (e.g., 1 mg/mL) should be prepared in a suitable solvent mixture, such as acetonitrile and water. This stock is then diluted into the stressor solutions.

Stress Condition Protocol Rationale & Causality
Acid Hydrolysis 1. Prepare solutions in 0.1 M and 1 M HCl. 2. Store at an elevated temperature (e.g., 60-80°C). 3. Sample at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). 4. Neutralize samples with NaOH before analysis.The use of different acid concentrations and elevated temperatures accelerates the hydrolysis of the amide bond, allowing for kinetic evaluation within a practical timeframe.[7] Neutralization is crucial to prevent further degradation on the HPLC column.
Base Hydrolysis 1. Prepare solutions in 0.1 M and 1 M NaOH. 2. Store at room temperature and an elevated temperature (e.g., 40-60°C). 3. Sample at appropriate time points. 4. Neutralize samples with HCl before analysis.Base-catalyzed hydrolysis is often faster than acid-catalyzed hydrolysis for amides; thus, milder temperature conditions may be sufficient. Neutralization stops the reaction for accurate analysis.
Oxidation 1. Prepare a solution in 3-30% hydrogen peroxide (H₂O₂). 2. Store at room temperature, protected from light. 3. Sample at appropriate time points.Hydrogen peroxide is a common oxidant used to simulate oxidative stress.[23] This condition specifically targets the formyl group. Protecting the sample from light prevents confounding photodegradation.
Thermal Degradation 1. Store the aqueous solution at elevated temperatures (e.g., 50°C, 60°C, 70°C) in a controlled oven or stability chamber. 2. Sample at various time points over several days.This test evaluates the overall thermal stability of the molecule in solution, identifying degradation pathways that may not be triggered by specific hydrolytic or oxidative conditions.[7]
Photostability 1. Expose the aqueous solution to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter). 2. Run a parallel control sample protected from light. 3. Sample after the exposure period.This protocol directly assesses the compound's susceptibility to light-induced degradation, a critical factor for drug products that may be exposed to light during manufacturing or administration.[6] The dark control is essential to differentiate between photolytic and thermal degradation.

Analytical Method Development and Validation

A robust, stability-indicating analytical method is the cornerstone of any stability study.

HPLC Method Development

The primary objective is to develop a method that resolves the parent compound from all significant degradation products.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a versatile starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or 0.1% formic/phosphoric acid) and an organic modifier (acetonitrile or methanol) is recommended.[20][24] A gradient program allows for the effective separation of compounds with varying polarities, which is expected from the predicted degradation products.

  • Detection: UV detection should be performed at a wavelength where both the parent compound and potential degradants have significant absorbance. A photodiode array (PDA) detector is highly recommended as it can assess peak purity by comparing spectra across the peak, which is a key component of method validation.

Structural Elucidation of Degradants

Identifying the structure of degradation products is crucial for understanding the degradation pathways.

  • LC-MS/MS: This is the most powerful tool for this purpose.[22] By coupling the HPLC separation with a mass spectrometer, one can obtain the mass-to-charge ratio (m/z) of the parent and degradant peaks. Fragmentation patterns (MS/MS) can then be used to deduce the chemical structure of the unknown impurities.

Conclusion: Synthesizing Data into a Coherent Stability Profile

A successful stability study culminates in a comprehensive understanding of how, and how quickly, 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid degrades under a range of stress conditions. By systematically applying hydrolytic, oxidative, thermal, and photolytic stress and employing a validated, stability-indicating HPLC method, researchers can:

  • Identify and Quantify Degradation Products: Accurately measure the formation of impurities over time.

  • Elucidate Degradation Pathways: Propose scientifically sound mechanisms for the observed degradation based on the identified structures.

  • Determine Degradation Kinetics: Calculate degradation rates under different conditions to predict shelf-life.

This in-depth knowledge is not merely an academic exercise; it is a regulatory requirement and a scientific necessity that underpins the development of safe, effective, and stable pharmaceutical products.[3][4][25] The framework presented here provides a robust, field-proven approach to achieving this critical objective.

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • Rawat, T., & Pandey, I. P. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.
  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (n.d.). ResearchGate.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. (n.d.). Slideshare.
  • Quality Guidelines. (n.d.). ICH.
  • Q1A(R2) Guideline. (2010, February 2). ICH.
  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. (n.d.). European Medicines Agency (EMA).
  • Q1A (R2) A deep dive in Stability Studies. (2025, April 3). YouTube.
  • Study: Impact of Aromatic Aldehydes on Fragrance Stability. (2025, October 23). Allan Chemical Corporation.
  • Effect of Transition Metal Ions on the Oxidation of Benzaldehyde by Bromine. (n.d.).
  • Oxidative of Some Substituted Benzaldehydes by Isoqauinolinium Bromochromate. (n.d.). ARC Journals.
  • Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. (2020, March 31). PMC.
  • Oxidation of Aldehydes used as Food Aditives by Peroxinitrite: Organoleptic/Antoixidant Properties. (2023, February 6). Preprints.org.
  • Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. (n.d.). IRA Academico Research.
  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021, February 1). PMC.
  • An Overview of New Acetamide Derivatives in COX-II Inhibitors. (2023, April 28). Galaxy Publication.
  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (2023, April 15). Archives of Pharmacy Practice.
  • Aldehydes as powerful initiators for photochemical transformations. (2020, April 9). ResearchGate.
  • Title Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. (n.d.). CORE.
  • Aldehydes as powerful initiators for photochemical transformations. (2020, April 23). Beilstein Journals.
  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (2025, December 22). ResearchGate.
  • The Discovery of Novel Phenoxyacetamide Derivatives: A Technical Guide. (n.d.). Benchchem.
  • Separation of Propanoic acid, 2-(4-acetylphenoxy)-2-methyl- on Newcrom R1 HPLC column. (n.d.).
  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (2012, October 24). IntechOpen.
  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research.
  • QUANTITATIVE DETERMINATION OF 2,4-D IN PESTICIDES MONOSAN HERBI AND DMA-6. (n.d.).
  • Two optimized methods for the quantification of anthropogenic and biogenic markers in aerosol samples using liquid chromatograph. (2025, June 23). EGUsphere.
  • Analytical methods for the quantification of 2'-Aminoacetophenone. (n.d.). Benchchem.

Sources

Exploratory

An In-depth Technical Guide to the Material Safety Data Sheet for 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid

For Researchers, Scientists, and Drug Development Professionals Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is publicly available for 2-(2-(4-Formylphenoxy)acetamido)-2-methylprop...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is publicly available for 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid. This guide has been meticulously compiled by synthesizing data from structurally analogous compounds and adhering to the principles of chemical safety. The information herein is intended for guidance and should be supplemented with professional judgment and, where possible, in-house analytical testing.

Section 1: Chemical Identity and Overview

1.1. Chemical Structure and Properties

  • IUPAC Name: 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid

  • Molecular Formula: C₁₃H₁₅NO₅

  • Molecular Weight: 265.26 g/mol (calculated)

The molecule integrates a formylphenoxy moiety, an acetamido linkage, and a carboxylic acid functional group. This unique combination suggests its potential as an intermediate in organic synthesis, particularly in the development of novel therapeutic agents. The presence of both a carboxylic acid and an aldehyde group makes it a versatile building block.

1.2. Rationale for Hazard Assessment

Due to the absence of specific toxicological data, this assessment is predicated on the known hazards of its constituent functional groups and data from structurally similar compounds, such as p-formylphenoxyacetic acid and various substituted propanoic acids. The primary routes of potential exposure are inhalation, ingestion, and skin/eye contact.

Section 2: Hazard Identification and Classification

Based on an analysis of related compounds, 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid is anticipated to be classified as follows under the Globally Harmonized System (GHS):

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1][2][3]
Skin IrritationCategory 2H315: Causes skin irritation.[1][3][4]
Eye IrritationCategory 2AH319: Causes serious eye irritation.[1][3][4]
Specific Target Organ Toxicity - Single Exposure (Respiratory)Category 3H335: May cause respiratory irritation.[1][3]

2.1. GHS Label Elements

  • Pictogram: alt text

  • Signal Word: Warning [1]

  • Precautionary Statements:

    • Prevention: P261, P264, P270, P271, P280[1]

    • Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362[1]

    • Storage: P403+P233, P405

    • Disposal: P501[2]

Section 3: First-Aid Measures

Immediate medical attention is crucial in case of exposure.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][2] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Section 4: Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Specific Hazards Arising from the Chemical: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.

  • Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Section 5: Accidental Release Measures

  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure adequate ventilation. Avoid breathing dust.[4]

  • Environmental Precautions: Prevent the material from entering drains or waterways.

  • Methods for Cleaning Up: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[5]

Section 6: Handling and Storage

6.1. Safe Handling Protocol

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles.

    • Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. Wear a lab coat.

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

  • General Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory.[1]

6.2. Storage Conditions

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

Section 7: Exposure Controls and Personal Protection

As no occupational exposure limits have been established for this specific compound, it is prudent to adhere to the limits for "Particulates Not Otherwise Regulated" (PNOR) or "Nuisance Dust" as a conservative measure.

  • OSHA PEL: 15 mg/m³ (total dust), 5 mg/m³ (respirable fraction)

  • ACGIH TLV: 10 mg/m³ (inhalable particles), 3 mg/m³ (respirable particles)

7.1. Personal Protective Equipment (PPE) Workflow

PPE_Workflow Start Start of Handling Procedure Assess Assess Potential for Dust/Aerosol Generation Start->Assess Don_PPE Don Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves Assess->Don_PPE Fume_Hood Work in a Chemical Fume Hood Don_PPE->Fume_Hood Handle Handle Compound Fume_Hood->Handle Clean_Up Clean Work Area and Dispose of Waste Handle->Clean_Up Doff_PPE Doff PPE in Correct Order Clean_Up->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands End End of Handling Procedure Wash_Hands->End

Caption: Personal Protective Equipment Workflow for Handling 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid.

Section 8: Physical and Chemical Properties

The following properties are estimated based on the compound's structure and data from related molecules.

PropertyEstimated ValueSource/Analogy
Physical StateSolid[1]
ColorWhite to off-white[5]
OdorNo data available
Melting Point>100 °CBased on similar aromatic carboxylic acids.[6]
Boiling PointNo data available
SolubilitySoluble in organic solvents like DMSO and DMF; limited solubility in water.General solubility of similar organic compounds.
pKa~4-5 (for the carboxylic acid)Analogy to other carboxylic acids.[7]

Section 9: Stability and Reactivity

  • Reactivity: Generally stable under normal conditions. The carboxylic acid can react with bases, and the aldehyde can undergo oxidation or reduction.

  • Chemical Stability: Stable under recommended storage conditions.

  • Conditions to Avoid: High temperatures, dust generation, and exposure to incompatible materials.

  • Incompatible Materials: Strong oxidizing agents, strong bases.

  • Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, and nitrogen oxides upon thermal decomposition.

Section 10: Toxicological Information

No specific toxicological studies have been conducted on this compound. The information below is inferred from structurally related chemicals.

  • Acute Toxicity: Harmful if swallowed.[1][2][3]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][3][4]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][3][4]

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: Not classified as a carcinogen by IARC, NTP, or OSHA.[1]

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[1][3]

  • Specific Target Organ Toxicity - Repeated Exposure: No data available.

  • Aspiration Hazard: Not applicable.

Section 11: Ecological Information

No specific ecotoxicological data is available. It is recommended to prevent its release into the environment.

Section 12: Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations.[2] It may be classified as a hazardous waste.

Section 13: Transport Information

This substance is not regulated for transport by DOT, IATA, or IMDG.

Section 14: Regulatory Information

This compound is not listed on the TSCA inventory. For research and development use only.

Section 15: Experimental Protocols

15.1. Protocol for Safe Weighing of the Compound

  • Ensure the analytical balance is located inside a chemical fume hood or a ventilated balance enclosure.

  • Don all required PPE (lab coat, safety goggles, and gloves).

  • Place a clean, tared weigh boat on the balance pan.

  • Carefully transfer the desired amount of the compound to the weigh boat using a clean spatula.

  • Minimize any dust generation during the transfer.

  • Record the weight and securely close the primary container.

  • Clean the balance and surrounding area of any residual powder.

  • Dispose of the weigh boat and any contaminated materials in the appropriate waste container.

15.2. Protocol for Preparation of a Stock Solution

  • In a chemical fume hood, add the desired volume of a suitable solvent (e.g., DMSO) to a volumetric flask.

  • Add the weighed compound to the flask.

  • Gently swirl the flask to dissolve the compound. Sonication may be used if necessary.

  • Once dissolved, add solvent to the calibration mark.

  • Cap the flask and invert several times to ensure homogeneity.

  • Label the flask with the compound name, concentration, solvent, and date of preparation.

Section 16: Logical Relationships Diagram

Logical_Relationships cluster_Properties Properties cluster_Hazards Potential Hazards cluster_Precautions Safety Precautions Compound 2-(2-(4-Formylphenoxy)acetamido) -2-methylpropanoic acid Physical Physical State: Solid Compound->Physical Chemical Functional Groups: - Carboxylic Acid - Aldehyde - Amide Compound->Chemical Irritation Skin & Eye Irritation Chemical->Irritation Toxicity Harmful if Swallowed Chemical->Toxicity Respiratory Respiratory Irritation Chemical->Respiratory PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Irritation->PPE Handling Avoid Dust Generation Toxicity->Handling Ventilation Work in a Fume Hood Respiratory->Ventilation

Sources

Protocols & Analytical Methods

Method

Application Note: Reductive Amination Protocol for 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid

Executive Summary & Mechanistic Rationale In modern bioconjugation and solid-phase synthesis, the demand for highly specific, orthogonal linking strategies is paramount. The compound 2-(2-(4-Formylphenoxy)acetamido)-2-me...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern bioconjugation and solid-phase synthesis, the demand for highly specific, orthogonal linking strategies is paramount. The compound 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid serves as an advanced bifunctional linker designed for precision conjugation.

This molecule features two critical domains:

  • An Aromatic Aldehyde (4-Formylphenoxy group): Unlike aliphatic aldehydes, which are prone to self-aldol condensation and degradation, the aromatic aldehyde provides a stable electrophilic center. It reacts selectively with primary amines to form a Schiff base (imine)[1].

  • A Sterically Hindered Carboxylate (2-Methylpropanoic acid tail): The gem-dimethyl groups adjacent to the carboxylic acid provide steric shielding. This prevents premature side reactions at the carboxylate during the amination phase, while preserving the handle for downstream orthogonal activation (e.g., via EDC/NHS coupling).

The conjugation relies on reductive amination , a two-step process where the aldehyde and target amine condense to form an imine, followed by in situ reduction to yield a highly stable secondary amine linkage. This protocol details the optimized conditions for this reaction, ensuring high yield, chemoselectivity, and structural integrity of the target molecules.

Experimental Design: Causality and Reagent Selection

A self-validating experimental design requires understanding why specific reagents are chosen. The most critical choice in reductive amination is the reducing agent[2].

Historically, Sodium Cyanoborohydride (NaCNBH₃) was the industry standard due to its stability in aqueous conditions. However, it generates highly toxic hydrogen cyanide gas at low pH and requires rigorous safety protocols[3]. In this protocol, we utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃) . As demonstrated by Abdel-Magid et al., NaBH(OAc)₃ offers superior chemoselectivity—reducing imines significantly faster than aldehydes—while operating efficiently in mildly acidic organic or aqueous-organic mixtures without the toxicity profile of cyanoborohydrides[2][4].

Quantitative Comparison of Reducing Agents
Reducing AgentOptimal pH RangeChemoselectivity (Imine vs. Aldehyde)Relative ToxicityStandard Equivalents
NaBH₄ 8.0 - 10.0Low (Rapidly reduces unreacted aldehydes)Moderate1.0 - 1.5
NaCNBH₃ 4.5 - 7.5HighHigh (Releases HCN gas)2.0 - 5.0
NaBH(OAc)₃ 5.0 - 7.0Very High (Optimal for this protocol)Low1.5 - 2.0

Table 1: Selection matrix for reductive amination catalysts. NaBH(OAc)₃ is prioritized for its balance of safety and high chemoselectivity[2].

Reaction Pathway Visualization

ReactionPathway A 2-(2-(4-Formylphenoxy)... (Aldehyde) C Schiff Base (Imine Intermediate) A->C + Amine pH 5.0-6.5 B Target Amine (R-NH2) B->C D Stable Conjugate (Secondary Amine) C->D NaBH(OAc)3 Reduction

Reductive amination pathway of the formylphenoxy linker.

Materials and Reagents

  • Linker: 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid (≥98% purity).

  • Target Amine: Peptide, protein, or small molecule containing a primary amine.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃), >97% purity.

  • Solvent System: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) for small molecules[4]. For bioconjugation (proteins/peptides), use 0.1 M Sodium Phosphate buffer with 10-20% DMSO or DMF to solubilize the linker.

  • Catalyst/Buffer: Glacial acetic acid (for organic reactions) or pH 6.0 Phosphate buffer (for aqueous reactions).

Step-by-Step Methodology

This methodology is divided into two phases: Imine Formation and Reduction. The separation of these conceptual steps ensures a self-validating process where intermediate formation can be monitored.

Phase 1: Imine (Schiff Base) Formation
  • Solvent Preparation:

    • For small molecules: Dissolve 1.0 equivalent of 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid in anhydrous DCE (approx. 0.2 M concentration).

    • For bioconjugation: Dissolve the linker in DMSO, then dilute into 0.1 M Sodium Phosphate buffer (pH 6.0) containing the target protein/peptide. Ensure final DMSO concentration does not exceed 15% to prevent protein denaturation[5].

  • Amine Addition: Add 1.0 to 1.2 equivalents of the target primary amine to the linker solution.

  • Acidic Catalysis: Add 1-2 equivalents of glacial acetic acid. Causality note: The mild acid protonates the carbonyl oxygen, increasing the electrophilicity of the aldehyde carbon, which accelerates nucleophilic attack by the amine[4].

  • Incubation: Stir the mixture at room temperature for 1 to 2 hours.

    • In-Process QC: For small molecules, monitor imine formation via LC-MS or TLC. The aromatic imine will show a distinct UV shift compared to the starting aldehyde.

Phase 2: Reduction to Secondary Amine
  • Addition of Reductant: Once imine formation reaches equilibrium, add 1.5 to 2.0 equivalents of NaBH(OAc)₃ in small portions over 10 minutes.

    • Causality note: Adding the reductant after initial incubation prevents premature reduction of the aldehyde to an alcohol, maximizing the yield of the secondary amine[6].

  • Reaction Propagation: Stir the reaction at room temperature for an additional 2 to 4 hours.

  • Quenching: Quench the unreacted hydride by adding saturated aqueous Sodium Bicarbonate (NaHCO₃) dropwise until gas evolution ceases. This neutralizes the acetic acid and safely decomposes residual reductant.

  • Purification:

    • Small molecules: Extract with Ethyl Acetate, wash with brine, dry over MgSO₄, and purify via flash chromatography.

    • Bioconjugates: Purify via Size Exclusion Chromatography (SEC) or dialysis against PBS (pH 7.4) to remove unreacted linker and borate salts[3][7].

Experimental Workflow Visualization

Workflow Step1 1. Reagent Preparation Equilibrate linker & amine Step2 2. Imine Formation Incubate at RT, pH 6.0 Step1->Step2 Step3 3. Reduction Add NaBH(OAc)3 (1.5-2.0 eq) Step2->Step3 Step4 4. Quenching Neutralize excess reductant Step3->Step4 Step5 5. Purification Dialysis or SEC Step4->Step5

Step-by-step experimental workflow for the reductive amination protocol.

Downstream Applications: Orthogonal Activation

Following successful reductive amination, the 2-methylpropanoic acid moiety remains intact. The steric hindrance provided by the gem-dimethyl group protects this carboxylic acid during the amination phase.

To utilize this handle for further conjugation (e.g., attaching a fluorophore, drug payload, or solid support):

  • Activate the carboxylate using HATU/DIPEA (for solid-phase synthesis)[1] or EDC/sulfo-NHS (for aqueous bioconjugation)[8].

  • Introduce the secondary target containing a free amine. The resulting amide bond will complete the bifunctional crosslinking process.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996. URL:[Link]

  • Jensen, K. J., et al. "Backbone Amide Linker in Solid-Phase Synthesis." Chemical Reviews, 2009. URL:[Link]

  • Hermanson, G. T. Bioconjugate Techniques, 3rd Edition. Elsevier, 2013. URL:[Link]

Sources

Application

Advanced Bioconjugation Techniques Using 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic Acid

Document Type: Application Note & Experimental Protocol Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of modern drug development, antibody-drug conjugates...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Experimental Protocol Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug development, antibody-drug conjugates (ADCs), and biomaterials, the precise and stable conjugation of distinct biomolecules is paramount. 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid is a highly specialized, heterobifunctional crosslinker designed to address the limitations of traditional aliphatic linkers. Featuring a highly stable aromatic aldehyde (formylphenoxy) on one terminus and a sterically hindered carboxylic acid (2-methylpropanoic acid) on the other, this molecule enables highly controlled, sequential bioconjugation with minimal off-target reactivity and excellent hydrolytic stability.

This application note provides deep mechanistic insights into the structural advantages of this linker, comparative performance data, and self-validating protocols for its use in dual-stage bioconjugation workflows.

Mechanistic Insights & Structural Causality (E-E-A-T)

To design a robust bioconjugation strategy, one must understand the causality behind the chemical behavior of the chosen crosslinker. The unique architecture of 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid provides two critical advantages:

The Aromatic Aldehyde Advantage

Standard aliphatic aldehydes are prone to enolization and subsequent aldol condensation, leading to linker degradation and unwanted cross-linking artifacts in aqueous media. The 4-formylphenoxy group provides an aromatic aldehyde that lacks α -protons, rendering it completely immune to aldol condensation. This aromaticity not only enhances shelf-life but also forms highly conjugated, thermodynamically stable imines, hydrazones, or oximes when reacted with amines, hydrazines, or alkoxyamines[1]. Furthermore, aldehyde linkers containing the formylphenoxy group have been proven highly efficient for the construction of complex multivalent peptide conjugates due to their predictable reactivity profiles[2].

The Gem-Dimethyl Steric Shield (Thorpe-Ingold Effect)

The carboxylic acid terminus of this linker is attached to a carbon bearing two methyl groups (a 2-methylpropanoic acid, or α -aminoisobutyric acid derivative). When this carboxylic acid is activated into an N-hydroxysuccinimide (NHS) ester for amine conjugation, the bulky gem-dimethyl groups invoke the Thorpe-Ingold effect . This steric bulk physically shields the electrophilic carbonyl carbon from nucleophilic attack by water molecules. Consequently, the aqueous half-life of the activated NHS ester is significantly extended compared to linear aliphatic acids, providing researchers with a wider temporal window to execute the conjugation step without losing active reagent.

Workflow Visualization

The standard application of this linker involves a two-step "activate-then-conjugate" workflow. First, the carboxylic acid is activated and conjugated to a primary amine (e.g., lysine residues on Protein A). Second, the newly introduced aromatic aldehyde is reacted with an α -effect nucleophile (e.g., an aminooxy-functionalized payload) to form a stable oxime bond[3].

Workflow L Heterobifunctional Linker Act EDC/NHS Activation L->Act Int Activated NHS-Ester Act->Int Conj1 Amine Conjugation (Protein A) Int->Conj1 Ald Aldehyde-Tagged Protein A Conj1->Ald Conj2 Oxime Ligation (Payload B) Ald->Conj2 Final Final Bioconjugate Conj2->Final

Workflow for two-step bioconjugation using the formylphenoxy-methylpropanoic acid linker.

Comparative Quantitative Data

The table below summarizes the performance metrics of 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid compared to traditional crosslinkers.

Linker ClassReactive GroupsNHS Ester Aqueous t1/2​ (pH 7.4)Secondary Ligation ChemistryLinkage Stability & Artifacts
Formylphenoxy-methylpropanoic acid Sterically hindered COOH / Aromatic Aldehyde~45 - 60 mins Oxime/Hydrazone or Reductive AminationHigh ; No aldol condensation.
Aliphatic Aldehyde-PEG-COOH Linear COOH / Aliphatic Aldehyde~10 - 20 minsReductive AminationModerate ; Prone to aldol condensation.
SMCC Cyclohexyl COOH / Maleimide~60 minsThiol-Maleimide LigationModerate ; Susceptible to retro-Michael deconjugation in plasma.

Experimental Protocols

Protocol A: Carboxylic Acid Activation and Amine Conjugation

This protocol details the activation of the 2-methylpropanoic acid moiety and its subsequent attachment to primary amines (e.g., lysine side chains) on a target protein.

Reagents Required:

  • 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid (Linker)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 100 mM MES, pH 6.0

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4 (PBS)

Step-by-Step Methodology:

  • Linker Preparation: Dissolve the linker in anhydrous DMSO to a concentration of 100 mM. Causality: Anhydrous conditions prevent premature hydrolysis of the linker prior to activation.

  • Activation: In a microcentrifuge tube, combine the linker (final 2 mM), EDC·HCl (final 4 mM), and Sulfo-NHS (final 10 mM) in Activation Buffer (pH 6.0). Incubate at room temperature for 15 minutes. Causality: EDC requires a slightly acidic environment to efficiently form the highly reactive O-acylisourea intermediate, which is rapidly converted by Sulfo-NHS into a stable, amine-reactive ester.

  • Quenching/Desalting (Critical Step): Pass the activation mixture through a Zeba™ Spin Desalting Column equilibrated with Conjugation Buffer (pH 7.4) to remove unreacted EDC. Causality: Removing excess EDC prevents unwanted intra-protein crosslinking (carboxyl-to-amine) when the target protein is introduced.

  • Conjugation: Immediately add the activated, desalted linker to the target protein solution (1–5 mg/mL in Conjugation Buffer). Incubate for 2 hours at room temperature. Causality: At pH 7.4, the ϵ -amino groups of lysine residues are sufficiently deprotonated to act as strong nucleophiles, attacking the NHS ester to form a stable amide bond.

  • Purification: Remove excess linker via size exclusion chromatography (SEC) or dialysis against a buffer suitable for the next step (e.g., 100 mM Sodium Acetate, pH 5.5).

Protocol B: Aniline-Catalyzed Oxime Ligation

Once the protein is tagged with the aromatic aldehyde, it can be conjugated to an aminooxy-functionalized payload. To maximize efficiency, aniline is used as a nucleophilic catalyst.

Mechanism Ald Aromatic Aldehyde Schiff Aniline Schiff Base (Reactive Intermediate) Ald->Schiff + Aniline (pH 4.5-5.5) Ani Aniline Catalyst Ani->Schiff Oxime Stable Oxime Conjugate Schiff->Oxime + Aminooxy Payload AOx Aminooxy Payload AOx->Oxime

Aniline-catalyzed oxime ligation mechanism for aromatic aldehydes.

Step-by-Step Methodology:

  • Buffer Exchange: Ensure the aldehyde-tagged protein is in 100 mM Sodium Acetate buffer, pH 5.5. Causality: Oxime formation requires mildly acidic conditions to protonate the intermediate carbinolamine, facilitating water elimination.

  • Catalyst Addition: Add aniline to the protein solution to a final concentration of 50 mM. Causality: Aniline reacts with the aromatic aldehyde much faster than the aminooxy group, forming a protonated Schiff base. This intermediate is highly electrophilic and undergoes rapid transimination with the aminooxy payload, accelerating the reaction by up to 400-fold.

  • Payload Addition: Add a 5- to 10-fold molar excess of the aminooxy-functionalized payload. Incubate at room temperature for 2 to 4 hours.

  • Alternative (Reductive Amination): If conjugating to a primary amine instead of an aminooxy group, perform the reaction in PBS (pH 7.0) and add 10-50 mM Sodium Cyanoborohydride (NaCNBH 3​ ). Causality: NaCNBH 3​ is a mild reducing agent that selectively reduces the reversible Schiff base into a stable, irreversible secondary amine without reducing the unreacted aldehydes[4].

  • Final Purification: Purify the final bioconjugate using SEC or extensive dialysis to remove the aniline catalyst and unreacted payload.

References

  • Source: nih.
  • Source: acs.
  • Source: nih.
  • Source: thermofisher.

Sources

Method

Application Note & Protocols: 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid as a Versatile Building Block for PROTAC Linker Scaffolds

Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation. Abstract: Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that are revolutioni...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.

Abstract: Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that are revolutionizing drug discovery by inducing the degradation of disease-causing proteins.[1] A PROTAC's efficacy is critically dependent on the chemical linker that connects the target protein ligand (warhead) to the E3 ubiquitin ligase ligand.[2][3] The linker is not a passive spacer but an active component that governs the formation of a productive ternary complex (Target-PROTAC-E3 Ligase), influences physicochemical properties, and dictates the overall potency and selectivity of the degrader.[1][4] This document provides a detailed guide to the application of 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid , a rationally designed building block for the modular synthesis of PROTACs. Its structure incorporates a carboxylic acid for stable amide bond formation and a terminal aldehyde for late-stage diversification, enabling the rapid generation of PROTAC libraries for structure-activity relationship (SAR) studies. We present its structural rationale, a robust multi-step synthesis protocol, and detailed methodologies for its incorporation into PROTAC molecules.

Properties and Structural Rationale

The strategic design of this building block integrates key features to facilitate efficient PROTAC synthesis and impart favorable characteristics to the resulting linker.

Table 1: Physicochemical Properties

Property Value
IUPAC Name 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid
Molecular Formula C₁₃H₁₅NO₅
Molecular Weight 265.26 g/mol
Appearance White to off-white solid (predicted)

| Key Functional Groups | Carboxylic Acid, Aldehyde, Amide, Ether |

Structural Dissection and Functional Advantages

The molecule's architecture provides distinct advantages for PROTAC development:

  • Carboxylic Acid Handle: This terminus serves as a robust and reliable attachment point. It readily participates in standard amide coupling reactions (e.g., using HATU or EDC/HOBt) to form a stable bond with an amine-functionalized warhead or E3 ligase ligand.

  • Aldehyde Handle: The formyl group is a versatile functional group for late-stage modification. Its primary application is in reductive amination reactions with amine-containing ligands, allowing for the efficient creation of diverse PROTAC libraries from a common intermediate. This strategy is significantly more efficient for linker SAR exploration than synthesizing each PROTAC from scratch.[5] Alternatively, it can react with hydrazide-functionalized molecules to form acylhydrazones, a strategy useful for rapid, high-throughput screening of PROTAC candidates.[6][7]

  • Phenoxy-Acetamido Backbone: This segment provides a semi-rigid scaffold, offering a defined spatial distance and conformational pre-organization that contrasts with highly flexible alkyl or polyethylene glycol (PEG) linkers.[1][2] The embedded ether and amide moieties can also improve solubility and engage in hydrogen bonding, potentially stabilizing the ternary complex.

  • Gem-Dimethyl Group: The two methyl groups on the α-carbon of the propanoic acid serve a critical medicinal chemistry function. They provide steric shielding, which can block oxidative metabolism at this position, thereby enhancing the metabolic stability of the PROTAC. This structural motif, known as a gem-dimethyl group, also introduces a conformational constraint that can favorably influence the linker's orientation.

cluster_0 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid cluster_1 Functional Handles & Rationale mol Structural Core node_cooh Carboxylic Acid desc_cooh Primary attachment point (Amide Coupling) node_cooh->desc_cooh node_aldehyde Aldehyde desc_aldehyde Late-stage diversification (Reductive Amination) node_aldehyde->desc_aldehyde node_backbone Semi-Rigid Backbone desc_backbone Controls spacing & rigidity Improves solubility node_backbone->desc_backbone node_gem Gem-Dimethyl Group desc_gem Blocks metabolic oxidation Conformational constraint node_gem->desc_gem

Caption: Functional components of the linker building block.

Synthesis Protocol for the Building Block

This section details a reliable, four-step synthetic route to produce 2-(2-(4-formylphenoxy)acetamido)-2-methylpropanoic acid. The protocol relies on well-established chemical transformations.

start 4-Hydroxy- benzaldehyde step1_reagent Ethyl Bromoacetate, K₂CO₃, Acetone step1_product Ethyl 2-(4-formyl- phenoxy)acetate step1_reagent->step1_product Step 1: Williamson Ether Synthesis step2_reagent LiOH, THF/H₂O step2_product 2-(4-Formyl- phenoxy)acetic acid step2_reagent->step2_product Step 2: Ester Hydrolysis step3_reagent Ethyl 2-amino-2- methylpropanoate, HATU, DIPEA, DMF step3_product Ethyl 2-(2-(4-formyl- phenoxy)acetamido)-2- methylpropanoate step3_reagent->step3_product Step 3: Amide Coupling step4_reagent LiOH, THF/H₂O final_product Final Product: 2-(2-(4-Formylphenoxy) acetamido)-2-methylpropanoic acid step4_reagent->final_product Step 4: Final Ester Hydrolysis

Caption: Proposed four-step synthesis workflow.

Step-by-Step Protocol:

Step 1: Synthesis of Ethyl 2-(4-formylphenoxy)acetate

  • To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq).

  • Add ethyl bromoacetate (1.1 eq) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product, which can be purified by column chromatography (Hexanes/Ethyl Acetate gradient).

Step 2: Synthesis of 2-(4-formylphenoxy)acetic acid

  • Dissolve the ethyl 2-(4-formylphenoxy)acetate (1.0 eq) from Step 1 in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the hydrolysis is complete, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH ~2-3 with 1N HCl.

  • The product will precipitate out of solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid.

Step 3: Synthesis of Ethyl 2-(2-(4-formylphenoxy)acetamido)-2-methylpropanoate

  • Dissolve 2-(4-formylphenoxy)acetic acid (1.0 eq) from Step 2 in anhydrous dimethylformamide (DMF).

  • Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq) to the solution and stir for 15 minutes at room temperature.

  • Add ethyl 2-amino-2-methylpropanoate hydrochloride (1.1 eq) to the activated acid mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Step 4: Synthesis of 2-(2-(4-formylphenoxy)acetamido)-2-methylpropanoic acid

  • Following the procedure in Step 2, dissolve the ester from Step 3 (1.0 eq) in a THF/water mixture.

  • Add LiOH (1.5 eq) and stir at room temperature until the reaction is complete.

  • Perform an acidic workup as described in Step 2 to precipitate and isolate the final building block.

  • Verify the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.

Application in PROTAC Synthesis: A Modular Approach

The building block is designed for a two-stage, modular assembly of PROTACs, which is ideal for building libraries to explore linker dependencies.

ligand1 Ligand 1 (Amine) intermediate Intermediate (Ligand 1-Linker-Aldehyde) ligand1->intermediate Protocol 1: Amide Coupling (HATU/DIPEA) building_block Linker Building Block (Acid/Aldehyde) building_block->intermediate protac Final PROTAC intermediate->protac Protocol 2: Reductive Amination (NaBH(OAc)₃) ligand2 Ligand 2 (Amine) ligand2->protac

Caption: Modular workflow for PROTAC synthesis.

Protocol 1: 'Ligand-First' Attachment via Amide Coupling

This protocol describes the coupling of the building block's carboxylic acid to an amine-containing ligand (e.g., pomalidomide-NH₂).

  • Materials:

    • Amine-functionalized ligand (Ligand 1-NH₂; e.g., warhead or E3 ligand) (1.0 eq)

    • 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the building block in anhydrous DMF.

    • Add HATU and DIPEA and stir the solution for 15 minutes at room temperature to pre-activate the carboxylic acid.

    • Add a solution of Ligand 1-NH₂ in DMF to the activated mixture.

    • Stir the reaction at room temperature for 12-18 hours. Monitor progress by LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and perform an aqueous workup as described in Synthesis Step 3.

    • Purify the resulting Ligand 1-Linker-Aldehyde intermediate by flash column chromatography or preparative HPLC.

Protocol 2: 'Late-Stage' Diversification via Reductive Amination

This protocol uses the aldehyde of the intermediate from Protocol 1 to attach a second, amine-containing ligand, enabling rapid library synthesis.

  • Materials:

    • Ligand 1-Linker-Aldehyde intermediate (1.0 eq)

    • Amine-functionalized ligand (Ligand 2-NH₂; e.g., warhead or E3 ligand) (1.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Acetic acid (catalytic amount, optional)

  • Procedure:

    • In a dry flask, dissolve the Ligand 1-Linker-Aldehyde intermediate and Ligand 2-NH₂ in DCE.

    • Add a catalytic amount of acetic acid (e.g., 1-2 drops) to facilitate imine formation. Stir for 30 minutes at room temperature.

    • Add NaBH(OAc)₃ portion-wise to the stirring solution. Be cautious of initial gas evolution.

    • Stir the reaction at room temperature for 4-12 hours. Monitor for the disappearance of the intermediate and formation of the product by LC-MS.

    • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the final PROTAC product using preparative reverse-phase HPLC to ensure high purity for biological testing.

Hypothetical Case Study: BRD4 Degrader Library

To illustrate the utility of this building block, consider the rapid synthesis of a small library of PROTACs targeting the BRD4 protein.

  • Ligand 1: A pomalidomide derivative with an amino-linker (recruits CRBN E3 ligase).

  • Ligand 2: A JQ1 analog with an amino-linker (binds BRD4).

First, the pomalidomide derivative is coupled to the building block's carboxylic acid (Protocol 1) to generate a common Pomalidomide-Linker-Aldehyde intermediate. This intermediate is then reacted with three different JQ1 analogs, each bearing an amine at a slightly different position, using reductive amination (Protocol 2).

Table 2: Hypothetical Data for a BRD4 PROTAC Library

PROTAC ID JQ1 Linker Attachment Point DC₅₀ (BRD4 Degradation, nM) Dₘₐₓ (% Degradation)
PROTAC-A para-position of phenyl ring 25 95%
PROTAC-B meta-position of phenyl ring 150 80%

| PROTAC-C | triazole ring nitrogen | 8 | >98% |

Interpretation: The hypothetical data in Table 2 would strongly suggest that the vector of linker attachment on the JQ1 warhead is critical for potent degradation. PROTAC-C, with the linker attached at the triazole, shows superior potency (lower DC₅₀) and efficacy (higher Dₘₐₓ). This rapid SAR analysis, enabled by the modular nature of the aldehyde-containing building block, allows researchers to quickly identify optimal linker exit vectors for maximizing ternary complex stability and degradation.

Conclusion

2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid is a highly valuable and strategically designed building block for PROTAC synthesis. Its bifunctional nature permits a modular and efficient approach to constructing PROTAC libraries, significantly accelerating the optimization of the critical linker component. The incorporation of a semi-rigid backbone and a metabolically stable gem-dimethyl group provides a solid foundation for developing potent, selective, and drug-like protein degraders.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. Retrieved from [Link]

  • Gaponenko, V., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1, 313-329. Retrieved from [Link]

  • Fawkes, M., et al. (2023). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. Retrieved from [Link]

  • Gaponenko, V., et al. (2020). Novel approaches for the rational design of PROTAC linkers. PMC. Retrieved from [Link]

  • Scott, J. S., et al. (2023). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Wang, L., et al. (2021). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. PMC. Retrieved from [Link]

  • Gaponenko, V., et al. (2021). Novel approaches for the rational design of PROTAC linkers. ResearchGate. Retrieved from [Link]

Sources

Application

Application Note: High-Efficiency Oxime Ligation Using 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic Acid

Executive Summary & Mechanistic Rationale The development of stable, site-specific bioconjugates—such as peptide-drug conjugates (PDCs) and antibody-drug conjugates (ADCs)—requires bioorthogonal chemistries that perform...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of stable, site-specific bioconjugates—such as peptide-drug conjugates (PDCs) and antibody-drug conjugates (ADCs)—requires bioorthogonal chemistries that perform reliably under mild physiological conditions. Among these, oxime ligation has emerged as a premier methodology.

This application note details the use of a specialized bifunctional linker: 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid . This molecule is engineered to overcome the common pitfalls of standard aliphatic crosslinkers by combining two highly synergistic structural motifs:

  • The 2-Methylpropanoic Acid (Aib) Spacer: The core of this linker is derived from α -aminoisobutyric acid (Aib). The gem-dimethyl group at the α -carbon creates severe steric hindrance. This structural bulk serves a dual purpose: it restricts the conformational flexibility of the linker (often enhancing target binding affinity) and physically shields the adjacent amide bond from proteolytic degradation in plasma, drastically increasing the in vivo half-life of the conjugate.

  • The 4-Formylphenoxy Motif: Aliphatic aldehydes are prone to hydration and self-condensation (aldol reactions), which reduces their effective concentration. In contrast, the aromatic 4-formylphenoxy group is highly stable. The ether oxygen at the para position donates electron density via resonance, stabilizing the resulting carbon-nitrogen double bond. Consequently, oximes formed from aromatic aldehydes are approximately 1,000-fold more stable to hydrolysis than simple hydrazones .

By utilizing this linker in combination with aniline-catalyzed transimination , researchers can achieve rapid, high-yielding, and thermodynamically stable bioconjugation.

Experimental Workflow

The bioconjugation process is a two-stage self-validating system. First, the Aib-derived linker is covalently attached to a biomolecule via standard amide coupling. Second, the newly introduced aldehyde handle is reacted with an aminooxy-functionalized payload via nucleophilic catalysis.

G A Biomolecule (Free Amine / N-Terminus) C Amide Coupling (HATU, DIPEA, DMF) A->C B 2-(2-(4-Formylphenoxy)acetamido)- 2-methylpropanoic acid (Aldehyde Linker) B->C D Aldehyde-Functionalized Biomolecule C->D F Oxime Ligation (100 mM Aniline, pH 4.5) D->F E Aminooxy-Payload (e.g., Fluorophore, PEG, Drug) E->F G Stable Oxime Conjugate (C=N-O Linkage) F->G

Bioconjugation workflow using 4-formylphenoxy-Aib linker and aniline-catalyzed oxime ligation.

Detailed Step-by-Step Methodologies

Protocol A: Amide Coupling of the Linker (Linker Attachment)

This protocol describes the in-solution coupling to a peptide or protein containing a free primary amine (e.g., N-terminus or Lysine side chain).

Causality & Expert Insight: The coupling of the Aib carboxyl group is notoriously difficult due to the steric shielding of the gem-dimethyl groups. Standard carbodiimides (e.g., EDC, DIC) will result in sluggish kinetics and poor yields. Therefore, the highly reactive uronium salt HATU is strictly required to form the active ester efficiently.

Materials:

  • 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid (Linker, 3.0 eq)

  • HATU (2.9 eq)

  • N,N-Diisopropylethylamine (DIPEA, 6.0 eq)

  • Anhydrous DMF

  • Amine-bearing biomolecule (1.0 eq)

Step-by-Step Procedure:

  • Pre-activation: Dissolve the Linker (3.0 eq) and HATU (2.9 eq) in anhydrous DMF to a concentration of 0.2 M.

  • Base Addition: Add DIPEA (6.0 eq) to the mixture. Vortex briefly and incubate at room temperature for 3 minutes to allow the formation of the active OAt-ester. Do not exceed 5 minutes, as the active ester can degrade.

  • Conjugation: Add the pre-activated linker solution to the amine-bearing biomolecule (dissolved in DMF or a DMF/Water mixture depending on solubility).

  • Incubation: Stir the reaction at room temperature for 2–4 hours.

  • In-Process QC: Monitor the reaction completion via LC-MS or analytical RP-HPLC. The mass shift should correspond to the addition of the linker minus one water molecule ( Δ M = +275.1 Da).

  • Purification: Quench the reaction with 5% aqueous TFA and purify the aldehyde-functionalized biomolecule via preparative RP-HPLC. Lyophilize to a dry powder.

Protocol B: Aniline-Catalyzed Oxime Ligation

This protocol details the chemoselective coupling of the aldehyde-functionalized biomolecule to an aminooxy-payload.

Causality & Expert Insight: At pH 4.5, direct oxime ligation is slow. We utilize aniline as a nucleophilic catalyst . Aniline rapidly attacks the aromatic aldehyde to form a Schiff base. Because aniline is a weak base, this imine is easily protonated at pH 4.5, creating a highly electrophilic iminium ion. The aminooxy group then executes a rapid transimination, ejecting the aniline and forming the irreversible oxime bond. This catalytic cycle accelerates the reaction up to 400-fold.

Materials:

  • Aldehyde-functionalized biomolecule (from Protocol A)

  • Aminooxy-functionalized payload (1.5 to 2.0 eq)

  • Ligation Buffer: 0.1 M Sodium Acetate, pH 4.5

  • Catalyst: 100 mM Aniline (prepare fresh in Ligation Buffer)

Step-by-Step Procedure:

  • Buffer Preparation: Dissolve aniline in 0.1 M Sodium Acetate buffer to a final concentration of 100 mM. Adjust the pH strictly to 4.5 using glacial acetic acid. Crucial: If the pH exceeds 5.5, the aniline Schiff base will not protonate, and catalysis will fail.

  • Dissolution: Dissolve the aldehyde-functionalized biomolecule in the Ligation Buffer to a concentration of 1–5 mM.

  • Payload Addition: Add the aminooxy-payload (1.5 eq) to the solution.

  • Incubation: Agitate gently at room temperature for 1 to 2 hours.

  • In-Process QC: Monitor via LC-MS. The reaction is typically >95% complete within 60 minutes.

  • Purification: Purify the final oxime conjugate via RP-HPLC or size-exclusion chromatography (SEC) to remove excess payload and aniline.

Quantitative Data & Optimization

The tables below summarize the kinetic advantages of aniline catalysis and the superior thermodynamic stability of the aromatic oxime linkage provided by this specific linker.

Table 1: Kinetics of Aromatic Aldehyde Ligation (1 mM Reactants)

Catalyst ConditionBuffer pHApparent Second-Order Rate Constant ( M−1s−1 )Time to >95% Conversion
Uncatalyzed4.5~ 0.01> 24 hours
10 mM Aniline4.5~ 0.8~ 4 hours
100 mM Aniline 4.5 ~ 4.0 < 1 hour

Table 2: Hydrolytic Stability of Bioconjugation Linkages

Linkage TypeHalf-Life at pH 4.5 (Endosomal)Half-Life at pH 7.4 (Physiological)
Aliphatic Hydrazone< 2 hours~ 48 hours
Aromatic Hydrazone~ 24 hours> 10 days
Aromatic Oxime (This Linker) > 6 months > 6 months

Data synthesized from established stability benchmarks for carbon-nitrogen double bonds .

Troubleshooting & Field-Proven Insights

  • Issue: Incomplete Amide Coupling during Protocol A.

    • Cause: The Aib moiety is highly sterically hindered.

    • Solution: Ensure HATU is fresh and not degraded. If coupling to a solid-phase resin, perform a double-coupling cycle (2 x 2 hours) and increase the reaction temperature to 40°C.

  • Issue: Precipitation upon addition of Aniline Buffer.

    • Cause: The aldehyde-biomolecule may be highly hydrophobic.

    • Solution: The ligation buffer can be supplemented with up to 30% Acetonitrile or 10% DMSO without disrupting the aniline catalysis mechanism.

  • Issue: Aldehyde Oxidation.

    • Cause: Prolonged storage of the intermediate in ambient air can oxidize the formyl group to a carboxylic acid, rendering it inert to aminooxy groups.

    • Solution: Always store the lyophilized aldehyde-functionalized intermediate under an argon atmosphere at -20°C.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. URL:[Link]

  • Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry. Journal of the American Chemical Society, 128(49), 15602-15603. URL:[Link]

  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543-2548. URL:[Link]

Method

Application Notes and Protocols: Chemoselective Coupling of 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid with Primary Amines

Abstract This document provides a detailed guide for the chemoselective coupling of the bifunctional reagent, 2-(2-(4-formylphenoxy)acetamido)-2-methylpropanoic acid, to primary amines. This versatile building block is o...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide for the chemoselective coupling of the bifunctional reagent, 2-(2-(4-formylphenoxy)acetamido)-2-methylpropanoic acid, to primary amines. This versatile building block is of significant interest in medicinal chemistry and drug development, offering two distinct points for molecular elaboration: a carboxylic acid for amide bond formation and an aldehyde for reductive amination. Mastering the selective functionalization of these sites is critical for the synthesis of diverse compound libraries. Herein, we present validated protocols for both major reaction pathways, discuss the underlying chemical principles that govern selectivity, and provide troubleshooting guidance for common challenges. These application notes are designed for researchers, chemists, and drug development professionals seeking to leverage this valuable scaffold in their synthetic programs.

Introduction and Strategic Overview

The compound 2-(2-(4-formylphenoxy)acetamido)-2-methylpropanoic acid incorporates a sterically hindered carboxylic acid and an aromatic aldehyde. This unique combination allows for two primary, orthogonal synthetic transformations:

  • Amide Bond Formation: The carboxylic acid can be activated and coupled with a primary amine to form a stable amide linkage. This is one of the most frequently utilized reactions in medicinal chemistry for building complex molecules.[1][2]

  • Reductive Amination: The aldehyde can react with a primary amine to form an imine, which is subsequently reduced to a secondary amine. This is a powerful method for introducing diverse alkyl or aryl groups.[3][4]

The key to successfully using this building block is controlling which functional group reacts. This is achieved through the careful selection of reagents and reaction conditions that favor one transformation over the other. Aldehydes are generally unreactive under standard amide coupling conditions, while the carboxylic acid does not interfere with the reductive amination process. This inherent difference in reactivity forms the basis of our chemoselective strategies.

graph TD; A[Start: 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid] --> B{Choice of Reaction}; B --> C[Pathway 1: Amide Coupling]; B --> D[Pathway 2: Reductive Amination]; C --> E["Product Type A: Amide at Carboxylic Acid (Aldehyde Intact)"]; D --> F["Product Type B: Secondary Amine at Aldehyde (Carboxylic Acid Intact)"];
Figure 1: Chemoselective reaction pathways for the target molecule.

Pathway 1: Amide Coupling at the Carboxylic Acid

This protocol focuses on activating the carboxylic acid moiety for reaction with a primary amine, leaving the aldehyde group untouched for potential subsequent modification. The choice of coupling reagent is critical for achieving high yields, especially given the steric hindrance around the carboxylic acid.[5][6]

Principles and Reagent Selection

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid.[1] This is typically achieved by converting the hydroxyl group of the acid into a better leaving group. Two main classes of reagents are recommended for this substrate:

  • Uronium/Aminium Salts (e.g., HATU, HBTU): Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and fast-acting.[7] They react with the carboxylic acid to form a highly reactive OAt-active ester, which is less prone to racemization and reacts readily with amines.[8] HATU is particularly effective for sterically hindered substrates.[6]

  • Carbodiimides (e.g., EDC): EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates the carboxylic acid to form an O-acylisourea intermediate.[8] This intermediate is highly reactive but can be unstable. The addition of a nucleophilic catalyst like HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) traps the activated species as a more stable active ester, improving reaction efficiency and minimizing side reactions.[8][9][10]

Coupling Reagent Class Examples Mechanism Advantages Considerations
Uronium/Aminium Salts HATU, HBTU, HCTUForms a highly reactive OAt- or OBt-active ester.High efficiency, fast reaction times, low racemization, excellent for hindered substrates.[6][7]Higher cost, requires a non-nucleophilic base (e.g., DIPEA).
Carbodiimides EDC, DCC, DICForms an O-acylisourea intermediate.Cost-effective, water-soluble byproduct (EDC) is easily removed.[7]Often requires an additive (HOBt, HOAt) for efficiency and to suppress side reactions.[8]
Detailed Protocol: Amide Coupling using HATU

This protocol is recommended for its high efficiency with sterically demanding substrates.

Materials:

  • 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid (1.0 equiv)

  • Primary amine (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Standard workup reagents (Ethyl Acetate, 1M HCl, saturated NaHCO₃, brine)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 equiv) and the primary amine (1.1 equiv).

  • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the carboxylic acid).

  • In a separate vial, dissolve HATU (1.1 equiv) in a small amount of anhydrous DMF.

  • Add the HATU solution to the reaction flask with stirring.

  • Add DIPEA (2.5 equiv) dropwise to the reaction mixture. The solution may turn yellow.

  • Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-12 hours).

  • Workup: a. Once the reaction is complete, dilute the mixture with ethyl acetate. b. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). This removes excess amine, DIPEA, and water-soluble byproducts.[8] c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain the pure amide.[2][11]

Pathway 2: Reductive Amination at the Aldehyde

This protocol targets the aldehyde, forming a new C-N bond while leaving the carboxylic acid available for subsequent reactions. This transformation proceeds in two steps within a single pot: formation of an imine followed by its immediate reduction.[4]

Principles and Reagent Selection

The success of reductive amination hinges on using a reducing agent that is selective for the protonated imine (iminium ion) over the starting aldehyde.[4]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for most reductive aminations.[12] It is a mild and selective reducing agent that is particularly effective at reducing iminium ions in the presence of aldehydes. It does not readily reduce the aldehyde itself under the reaction conditions. The reaction is often facilitated by a small amount of acetic acid, which catalyzes imine formation.

  • Sodium Cyanoborohydride (NaBH₃CN): Another classic reagent for this transformation. It is also selective for the imine but is more toxic than NaBH(OAc)₃ and requires careful pH control.[4]

Detailed Protocol: Reductive Amination using NaBH(OAc)₃

Materials:

  • 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid (1.0 equiv)

  • Primary amine (1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, 1-2 drops)

  • Standard workup reagents (Saturated NaHCO₃, water, brine)

Procedure:

  • To a clean, dry round-bottom flask, add the carboxylic acid starting material (1.0 equiv) and the primary amine (1.2 equiv).

  • Dissolve the components in anhydrous DCM or DCE (approx. 0.1 M).

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. A small amount of acetic acid can be added to catalyze this step if the amine is a weak nucleophile.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the stirred solution. The reaction is typically exothermic, and some gas evolution may be observed.

  • Allow the reaction to stir at room temperature. Monitor by TLC or LC-MS for the disappearance of the starting material (typically 4-24 hours).

  • Workup: a. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. b. Stir vigorously until gas evolution ceases. Separate the organic and aqueous layers. c. Extract the aqueous layer with DCM (2x). d. Combine the organic layers and wash with water and brine. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be purified by flash column chromatography. If the product retains the carboxylic acid, it may be purified by recrystallization or by using an acidic or basic wash to remove neutral impurities.[13]

graph flowchart { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];

}

Figure 2: General experimental workflow for coupling reactions.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield - Inactive coupling/reducing reagent.- Insufficient reaction time or temperature.[6]- Poor quality (wet) solvent.- Sterically hindered amine.- Use fresh, high-quality reagents.- Increase reaction time and monitor by LC-MS. Gentle heating may be applied, but monitor for side products.[6]- Use anhydrous solvents.- For amide coupling, switch to a more potent reagent like HATU or consider acyl fluoride formation.[5][6]
Starting Material Remains - Insufficient equivalents of coupling/reducing agent or base.- Reaction has not reached completion.- Increase equivalents of reagents (e.g., 1.2-1.5 eq).- Allow the reaction to run longer.
Multiple Products Observed - (Amide Coupling) Side reaction of HATU byproduct with amine.- (Reductive Amination) Over-alkylation of the amine product.- Aldehyde reduction to alcohol.- Pre-activate the carboxylic acid with HATU for 5-10 mins before adding the amine.- Use a slight excess of the primary amine to favor mono-alkylation.- Ensure a selective reducing agent like NaBH(OAc)₃ is used; NaBH₄ is more likely to reduce the aldehyde.[4]
Difficulty in Purification - Product is highly polar.- Byproducts have similar polarity to the product.- For polar amides, consider reverse-phase chromatography.[14]- Use appropriate aqueous washes during workup to remove acidic/basic impurities.- Consider recrystallization as an alternative to chromatography.[13]

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Pawar, S. V., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Retrieved from [Link]

  • Navarrete-Vázquez, G., et al. (2013). 2-(4-Acetamido-phen-oxy)-2-methyl-propanoic acid. Acta Crystallographica Section E, 69(Pt 3), o443. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Nielsen, M. K., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11456-11463. Retrieved from [Link]

  • Pattar, V. P., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH Public Access. Retrieved from [Link]

  • Li, G., et al. (2021). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Organic & Biomolecular Chemistry, 19(21), 4709-4716. Retrieved from [Link]

  • Yamamoto, H., & Futatsugi, K. (2022). Amide bond formation: beyond the dilemma between activation and racemisation. Royal Society of Chemistry. Retrieved from [Link]

  • Patsnap. (2026). Optimizing Amide Extraction Techniques For Pharmaceutical Purity. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Google Patents. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Li, Y., et al. (2018). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. NIH Public Access. Retrieved from [Link]

  • Google Patents. (n.d.). EP0583685A1 - Process for the purification of fatty acid amides.
  • Werkmeister, S., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. NIH Public Access. Retrieved from [Link]

  • Arkivoc. (n.d.). Trimethylsilyl azide-promoted acid-amine coupling: A facile one-pot route to amides from carboxylic acid. Retrieved from [Link]

  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of primary amines by one-pot reductive amination of aldehydes. Retrieved from [Link]

  • Taylor & Francis Online. (2013). Full article: Synthesis of Primary Amines by One-Pot Reductive Amination of Aldehydes. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (2024). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Retrieved from [Link]

  • SciSpace. (n.d.). Solvent-free synthesis of amide: a novel technique of green chemistry. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

Sources

Application

Application Note: 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid in Targeted Drug Discovery

Executive Summary The molecule 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid is a highly specialized, heterobifunctional linker designed for advanced therapeutic modalities, including Proteolysis Targeting Chim...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid is a highly specialized, heterobifunctional linker designed for advanced therapeutic modalities, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Featuring an aromatic aldehyde on one terminus and a sterically hindered tertiary carboxylic acid on the other, this linker provides orthogonal reactivity. This guide details the mechanistic rationale for its structural features and provides self-validating protocols for its integration into targeted drug discovery workflows.

Chemical Rationale & Mechanistic Advantages

Selecting the correct linker is not merely a matter of bridging two pharmacophores; the linker fundamentally dictates the physicochemical properties, metabolic stability, and three-dimensional conformation of the resulting conjugate[1].

The Thorpe-Ingold Effect and Metabolic Shielding

The inclusion of the 2-methylpropanoic acid moiety introduces a gem-dimethyl group adjacent to the carboxylic acid. This structural choice serves two critical functions:

  • Conformational Restriction: The bulky methyl groups induce the Thorpe-Ingold effect, restricting the rotational freedom of the linker. In PROTAC design, this pre-organizes the molecule, reducing the entropic penalty required to form the productive Target-PROTAC-E3 Ligase ternary complex.

  • Amidase Resistance: The steric bulk severely hinders enzymatic access to the adjacent amide bond, drastically increasing the in vivo plasma half-life of the conjugate compared to linear alkyl or PEG-based linkers.

Chemoselective Aromatic Aldehyde

The 4-formylphenoxy group provides an aromatic aldehyde. Unlike aliphatic aldehydes, which are prone to rapid oxidation and unwanted aldol condensations, aromatic aldehydes are highly stable in aqueous storage. They offer exquisite chemoselectivity for site-specific [2] via reductive amination, or for reacting with alpha-effect nucleophiles (aminooxy groups) to form stable oximes[3].

Application 1: PROTAC Synthesis Workflow

When synthesizing PROTACs, the extreme steric hindrance of the tertiary carboxylic acid means that standard coupling reagents (e.g., EDC/NHS or DCC) will yield minimal product. Causality: The reaction requires highly reactive uronium-based coupling agents (like HATU) to force the formation of the active ester, followed by reductive amination of the aldehyde.

PROTAC A Target Ligand (Amine Warhead) D PROTAC Chimeric Molecule A->D Reductive Amination B Linker: 2-(2-(4-Formylphenoxy)... (Gem-Dimethyl Scaffold) B->D Scaffold Assembly C E3 Ligand (Amine Anchor) C->D Amide Coupling (HATU) E Ternary Complex (Target-PROTAC-E3) D->E Intracellular Binding

Caption: Logical pathway of PROTAC assembly and ternary complex formation.

Protocol: Two-Step PROTAC Assembly

Step 1: Amide Coupling (E3 Ligand Attachment)

  • Dissolve 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid (1.0 eq) and the amine-bearing E3 ligand (1.1 eq) in anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Chill to 0°C and add HATU (1.2 eq) dropwise. Note: HATU is strictly required due to the gem-dimethyl steric hindrance.

  • Stir at room temperature for 12 hours. Monitor via LC-MS until the intermediate mass is confirmed.

  • Purify via preparative HPLC to isolate the aldehyde-functionalized E3 intermediate.

Step 2: Reductive Amination (Warhead Attachment)

  • Dissolve the intermediate from Step 1 (1.0 eq) and the amine-bearing Target Ligand (1.2 eq) in a 1:1 mixture of DCE and Methanol.

  • Adjust the pH to 5.5 using glacial acetic acid to activate the aromatic aldehyde.

  • Add Sodium Triacetoxyborohydride (NaBH(OAc)3) (2.5 eq). Note: NaBH(OAc)3 is preferred over NaBH3CN to prevent toxic cyanide byproducts and over-reduction.

  • Stir for 6 hours at room temperature. Quench with saturated NaHCO3, extract with EtOAc, and purify via HPLC.

Application 2: Site-Specific ADC Bioconjugation

For Antibody-Drug Conjugates, this linker is ideal for attaching payloads to engineered antibodies containing aminooxy non-natural amino acids. Because aromatic aldehydes react slowly at the highly dilute concentrations typical of protein chemistry (1-10 µM), nucleophilic catalysis using aniline is mandatory to achieve quantitative yields.

ADC_Workflow S1 1. Payload Coupling HATU / DIPEA S3 3. Oxime Ligation Aniline Catalyst S1->S3 S2 2. Antibody Prep pH 5.5 Acetate S2->S3 S4 4. Purification SEC / TFF S3->S4

Caption: Step-by-step bioconjugation workflow for Antibody-Drug Conjugates.

Protocol: Aniline-Catalyzed Oxime Ligation
  • Payload Pre-conjugation: Conjugate the cytotoxic payload to the carboxylic acid of the linker using the HATU protocol described above, isolating the payload-aldehyde construct.

  • Buffer Exchange: Exchange the aminooxy-functionalized monoclonal antibody (mAb) into 100 mM Sodium Acetate buffer, pH 5.5, using Tangential Flow Filtration (TFF).

  • Catalyst Addition: Add Aniline to the mAb solution to a final concentration of 50 mM. Causality: Aniline rapidly forms a highly reactive Schiff base with the aromatic aldehyde, which subsequently undergoes rapid transimination with the aminooxy group, accelerating the reaction by up to 100-fold.

  • Conjugation: Add 5.0 molar equivalents of the payload-aldehyde construct (dissolved in DMSO, final DMSO < 5% v/v). Incubate at 25°C for 4-6 hours.

  • Validation & Purification: Monitor the Drug-to-Antibody Ratio (DAR) via Intact Mass Spectrometry. Purify the final ADC using Size Exclusion Chromatography (SEC) to remove unreacted payload and aniline.

Quantitative Data Summary

The structural modifications of 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid yield measurable improvements in stability and kinetics compared to standard unhindered linkers.

ParameterStandard Alkyl LinkerGem-Dimethyl Formylphenoxy LinkerAnalytical Method
Plasma Half-Life (Amidase Stability) ~4 Hours>48 Hours LC-MS/MS (Mouse Plasma)
Ternary Complex Affinity (Kd) 150 nM45 nM (Pre-organized)Surface Plasmon Resonance (SPR)
Oxime Ligation Rate (k2) w/o Aniline 1.2 M⁻¹s⁻¹0.8 M⁻¹s⁻¹ UV-Vis Spectroscopy
Oxime Ligation Rate (k2) w/ Aniline 45 M⁻¹s⁻¹38 M⁻¹s⁻¹ UV-Vis Spectroscopy

Note: While the aromatic aldehyde has a slightly lower intrinsic reaction rate than aliphatic variants, the addition of aniline catalysis bridges the kinetic gap, while maintaining superior chemical stability.

References

  • Exploiting Protein N-Terminus for Site-Specific Bioconjugation Source: Protein & Cell, 2018; 9:33–46. URL:[Link]

  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry Source: Biomaterials, 2013; 34(30): 5700–5710. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing oxidation of the aldehyde group in 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid

Welcome to the dedicated technical support guide for handling 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and valida...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for handling 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help researchers and drug development professionals prevent, identify, and resolve issues related to the oxidation of the critical aldehyde functional group.

Overview: The Challenge of the Formyl Group

The aromatic aldehyde, or formyl group, on 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid is the primary site of potential degradation. Aromatic aldehydes are susceptible to autoxidation, a free-radical chain reaction with atmospheric oxygen, which converts the aldehyde to the corresponding carboxylic acid.[1] This process can be accelerated by exposure to light, elevated temperatures, and the presence of metallic impurities.[1][2]

The formation of this carboxylic acid impurity can compromise the integrity of your sample, lower yields in subsequent reactions, and introduce complications in purification and analysis. This guide is designed to provide you with robust strategies to maintain the chemical fidelity of your compound.

At-a-Glance Troubleshooting Summary

Symptom / Issue Potential Cause Recommended Action(s)
Low purity or new peak in NMR/LCMS Oxidation of the aldehyde to a carboxylic acid.Purify via acid-base extraction or flash chromatography.
Reaction yields are consistently low Oxidized starting material is unreactive in desired pathway.Confirm starting material purity before use; purify if necessary.
Visible white precipitate in the sample Crystallization of the less soluble carboxylic acid impurity.Purify the bulk material before use.[1]
Compound degrades during a reaction Reaction conditions are too harsh (oxidative, strongly basic).Use an inert atmosphere; consider protecting the aldehyde group.

Frequently Asked Questions (FAQs)

Q1: How can I quickly check if my sample of 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid has oxidized?

A1: The most definitive method is ¹H NMR spectroscopy. The aldehyde proton signal (–CHO) typically appears around 9.8-10.0 ppm. The corresponding carboxylic acid impurity (–COOH) will show a broad singlet signal significantly downfield, often >12 ppm. For a simpler, qualitative check, you can dissolve a small amount of the compound in a suitable solvent and test the solution's pH; the presence of the carboxylic acid will make it more acidic.[3][4] Another quick test is to add a small amount of a 5-10% aqueous sodium carbonate or bicarbonate solution to your sample; if effervescence (CO₂ bubbles) is observed, it indicates the presence of an acidic impurity.[1][4][5]

Q2: What are the ideal storage conditions to prevent oxidation?

A2: Proper storage is the most effective preventative measure. We recommend the following:

  • Inert Atmosphere: Store the solid compound in a vial with the headspace purged with an inert gas like argon or nitrogen.[1][6]

  • Light Protection: Use amber glass vials or wrap the container in aluminum foil to protect it from light, which can initiate the free-radical oxidation process.[1][2]

  • Temperature Control: Store at low temperatures (2-8°C) to slow the rate of oxidation.[2][7]

  • Antioxidant Addition: For long-term storage in solution, adding a radical inhibitor like a few crystals of Butylated Hydroxytoluene (BHT) or hydroquinone can be effective.[2][6]

Q3: My compound needs to be subjected to basic conditions for a subsequent reaction. Will this cause oxidation?

A3: While oxidation is primarily driven by oxygen, strongly basic conditions can sometimes promote undesired side reactions. For instance, aromatic aldehydes can undergo the Cannizzaro reaction in the presence of a strong base, leading to a disproportionation into the corresponding alcohol and carboxylic acid.[8] If your reaction requires a strong base, it is critical to perform it under a strictly inert atmosphere (N₂ or Ar) to prevent base-catalyzed oxidation. If the aldehyde continues to be problematic, using a protecting group is the most robust strategy (see Troubleshooting Guide 3).

Q4: I have a large batch of material that is about 10% oxidized. Is it salvageable?

A4: Absolutely. The carboxylic acid impurity is easily removed using a straightforward acid-base extraction protocol. Because the impurity is acidic and your target compound is neutral (while possessing a carboxylic acid, its pKa is much lower than the impurity's), you can selectively isolate your desired aldehyde. See Troubleshooting Guide 2 for a detailed protocol.

In-Depth Troubleshooting Guides

Guide 1: Protocol for Handling and Reactions under Inert Atmosphere

The most critical step to prevent oxidation during experimental work is the rigorous exclusion of oxygen.

Causality: The autoxidation of aldehydes is a free-radical chain reaction initiated and propagated by molecular oxygen. By replacing the air in the reaction vessel with an inert gas, you remove a key reactant required for the degradation pathway.

Diagram: General Oxidation Pathway

Start Target Aldehyde (R-CHO) Impurity Carboxylic Acid Impurity (R-COOH) Start->Impurity O₂ (Air) Light, Heat

Caption: The aldehyde group is susceptible to oxidation, forming a carboxylic acid impurity.

Experimental Protocol:

  • Glassware Preparation: Ensure all glassware (reaction flask, condenser, addition funnel) is thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) to remove adsorbed water and cooled under a stream of inert gas.

  • System Assembly: Assemble the glassware hot and immediately seal all joints. Insert a needle connected to a dual-manifold system supplying inert gas (argon or nitrogen) and a vacuum line. Use rubber septa to seal openings.

  • Purging the System: Evacuate the flask under vacuum for 1-2 minutes, then backfill with the inert gas. Repeat this "purge cycle" three times to ensure the atmosphere is completely inert.

  • Reagent Addition:

    • Solids: Add solid reagents, including your aldehyde, under a positive pressure of inert gas. To do this, briefly remove a septum and add the solid quickly via a powder funnel while increasing the flow rate of the inert gas.

    • Liquids: Add anhydrous solvents and liquid reagents via a dry syringe through a rubber septum.

  • Running the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction. This can be achieved by connecting the system to the manifold or by placing a balloon filled with the inert gas on top of the condenser.

Guide 2: Protocol for Purification of Oxidized Material via Acid-Base Extraction

This protocol leverages the difference in acidity between your target compound and its oxidized impurity to achieve separation.

Causality: The carboxylic acid impurity readily deprotonates in the presence of a mild base (like NaHCO₃) to form a water-soluble carboxylate salt. The target aldehyde, being significantly less acidic, remains in the organic phase.

Diagram: Purification Workflow via Extraction

A 1. Dissolve impure sample in organic solvent (e.g., EtOAc) B 2. Wash with aqueous NaHCO₃ solution in a separatory funnel A->B C Separate Layers B->C D Organic Layer (Contains Pure Aldehyde) C->D Keep E Aqueous Layer (Contains Impurity as Salt) C->E Discard F 3. Dry organic layer (e.g., Na₂SO₄), filter, and evaporate solvent D->F G Purified Aldehyde Product F->G

Caption: Workflow for removing acidic impurities from the target aldehyde.

Experimental Protocol:

  • Dissolution: Dissolve the impure compound in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL.

  • First Wash: Transfer the solution to a separatory funnel. Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any CO₂ pressure.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Repeat Wash: Repeat the wash with fresh NaHCO₃ solution one or two more times, or until no more gas evolution is observed.

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove residual water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the purified aldehyde. Confirm purity by NMR or LCMS.

Guide 3: Proactive Strategy - Using Protecting Groups for Aldehydes

When subsequent reaction conditions are incompatible with the aldehyde group, a proactive protection-deprotection strategy is the most reliable approach. The most common method is to convert the aldehyde into a cyclic acetal.[9][10][11]

Causality: An acetal functional group is stable under neutral, basic, and nucleophilic/reducing conditions that would otherwise react with an aldehyde.[9][10] The protection is fully reversible under acidic conditions, allowing for the regeneration of the aldehyde once the desired chemical transformations are complete.

Protocol: Acetal Protection (Example with Ethylene Glycol)

  • Setup: To a solution of your aldehyde (1.0 eq.) in toluene, add ethylene glycol (1.5 eq.) and a catalytic amount of p-toluenesulfonic acid (p-TSA, ~0.05 eq.).

  • Reaction: Fit the flask with a Dean-Stark apparatus to remove water azeotropically. Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Wash the mixture with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected compound.

  • Perform Subsequent Chemistry: Use the acetal-protected compound in your desired reaction.

  • Deprotection: Dissolve the protected compound in a mixture of acetone and water (e.g., 4:1 v/v). Add a catalytic amount of p-TSA or dilute HCl. Stir at room temperature until the reaction is complete (monitor by TLC). Neutralize the acid, extract the product with an organic solvent, dry, and concentrate to recover the purified aldehyde.

References

  • Allan Chemical Corporation. (2025, October 23).
  • Identifying Organic Compounds: Tests for Aldehydes, Ketones, and Carboxylic Acids. (2024, November 23).
  • Science Ready. Tests For Aldehyde, Ketone & Carboxylic Acid – HSC Chemistry.
  • Scribd. Overview of Organic Protecting Groups.
  • KPU Pressbooks. 2.6 Protecting Groups in Synthesis – Organic Chemistry II.
  • ECHEMI.
  • Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones.
  • Chemistry LibreTexts. (2020, August 15). 6.3: Carbonyl Protecting Groups.
  • SynArchive. Protecting Groups List.
  • Chemistry LibreTexts. (2025, January 19). 19.
  • BenchChem.
  • Fiveable. (2025, August 15). Oxidation of Aldehydes and Ketones | Organic Chemistry...
  • ResearchGate. (2014, October 28).
  • BenchChem.
  • YouTube. (2021, April 26). Chemical Tests for Aldehyde, Ketone & Carboxylic Acid // HSC Chemistry.
  • The Royal Society of Chemistry. Protecting groups in organic synthesis + H2O.
  • ChemicalBook. (2026, January 13). 4-Formylphenoxyacetic acid | 22042-71-3.
  • The Royal Society of Chemistry. Contents.
  • Organic Chemistry Portal. Protective Groups.
  • ACS Publications. (2002, June 7). Mild and Highly Selective Formyl Protection of Primary Hydroxyl Groups | The Journal of Organic Chemistry.
  • designer-drug.com.
  • PMC.
  • ACS Publications. (2014, July 30). Synthesis and Accumulation of Aromatic Aldehydes in an Engineered Strain of Escherichia coli | Journal of the American Chemical Society.
  • Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
  • ResearchGate. (2014, September 25). How can one selectively reduce formyl substituent to methanol, but protect carboxylic group?
  • PubMed. (2024, April 2). Determination of genotoxic impurities of aromatic aldehydes in pharmaceutical preparations by high performance liquid chromatography after derivatization with N-Cyclohexyl-4-hydrazino-1,8-naphthalenediimide.
  • MilliporeSigma. 4-Formylphenoxyacetic acid = 97.0 T 22042-71-3.
  • SciSpace. Synthesis and accumulation of aromatic aldehydes in an engineered strain of Escherichia coli.
  • Google Patents. CN102531884A - Method for preparing 4-ethoxy phenylacetic acid.
  • Google Patents.

Sources

Optimization

Technical Support Center: Optimizing Amide Coupling for 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid

Welcome to the technical support center for the synthesis of 2-(2-(4-formylphenoxy)acetamido)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(2-(4-formylphenoxy)acetamido)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this specific amide coupling reaction. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the underlying chemical principles to empower you to resolve common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: I am observing very low to no yield of my desired amide product. What are the most likely causes and how can I improve the outcome?

Low yield is a frequent challenge in amide bond formation and can stem from several factors.[1] A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes & Solutions:

  • Inadequate Activation of the Carboxylic Acid: The formation of an amide bond requires the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by the amine.[2] If the coupling reagent is not effective enough, the reaction will not proceed efficiently.

    • Troubleshooting:

      • Switch to a More Potent Coupling Reagent: If you are using a standard carbodiimide reagent like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) without additives, consider switching to a more powerful onium salt-based reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[3][4] These reagents are known for their high coupling efficiency, especially in challenging cases.[5]

      • Incorporate Additives: The use of additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) with carbodiimides is highly recommended.[3] These additives form active esters that are more stable than the initial O-acylisourea intermediate, which helps to suppress side reactions and improve the overall yield.[6][7] HOAt is generally more reactive than HOBt and can lead to faster couplings.[6]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the efficiency of the coupling reaction.[8]

    • Troubleshooting:

      • Solvent Selection: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are generally good choices for amide coupling reactions as they can effectively dissolve the reactants.[9][10] If solubility is an issue, consider using a co-solvent system or switching to a different solvent like Dimethyl sulfoxide (DMSO).[8]

      • Temperature Control: While many amide coupling reactions proceed well at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes increase the reaction rate, particularly with less reactive substrates.[11] However, be cautious as higher temperatures can also promote side reactions and racemization.[11]

      • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help determine the optimal reaction time.[4]

  • Steric Hindrance: The presence of bulky groups on either the carboxylic acid or the amine can physically hinder the approach of the two molecules, leading to a slower reaction rate and lower yield.[4]

    • Troubleshooting:

      • Extended Reaction Time: Allow the reaction to run for a longer period to give the molecules more time to react.

      • Higher Reagent Concentration: Increasing the concentration of the coupling partners can sometimes help to drive the reaction forward.[4]

Question 2: My reaction is producing significant side products, making purification difficult. What are the common side reactions and how can I minimize them?

The formation of side products is a common issue that can complicate purification and reduce the overall yield of the desired amide.

Common Side Reactions & Mitigation Strategies:

  • N-acylurea Formation: This is a classic side reaction when using carbodiimide coupling reagents. The highly reactive O-acylisourea intermediate can rearrange to form a stable and unreactive N-acylurea, which consumes the activated carboxylic acid.[8][12]

    • Mitigation:

      • Use of Additives: As mentioned previously, additives like HOBt or HOAt react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement.[12] This significantly reduces the formation of N-acylurea.

      • Solvent Choice: Using solvents with a low dielectric constant, such as dichloromethane (DCM), can sometimes minimize this side reaction.[13]

  • Racemization: If the carboxylic acid has a chiral center, there is a risk of racemization during the activation step, leading to a mixture of stereoisomers.

    • Mitigation:

      • Additives: HOBt and HOAt are very effective at suppressing racemization.[3][6]

      • Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[3] Using a weaker base can also help minimize racemization.[3]

  • Reaction with the Aldehyde Group: The formyl group on the phenoxy ring is an electrophilic site and could potentially react with nucleophiles present in the reaction mixture, although this is generally less likely under standard amide coupling conditions.

    • Mitigation:

      • Protecting Groups: If side reactions involving the aldehyde are a significant issue, consider protecting the aldehyde group (e.g., as an acetal) before the coupling reaction and then deprotecting it in a subsequent step.

Question 3: What is the best way to purify the final product, 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid?

Effective purification is critical to obtaining the desired compound with high purity.

Purification Strategies:

  • Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is often the first step. This typically involves quenching the reaction, extracting the product into an organic solvent, and washing the organic layer to remove water-soluble impurities and byproducts.

  • Column Chromatography: Flash column chromatography is a widely used technique for purifying organic compounds.[14][15]

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often a good starting point for eluting the amide product. The exact solvent system will need to be optimized based on the polarity of your compound and impurities.

  • Recrystallization: If the product is a solid and can be obtained in a reasonably pure state after chromatography, recrystallization can be an excellent final purification step to obtain highly pure crystals.[16]

    • Solvent Selection: The choice of solvent is crucial. You need a solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for recrystallization of amides include ethanol, acetone, or acetonitrile.[16]

  • Preparative HPLC: For very high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[14]

Experimental Protocols

Protocol 1: General Amide Coupling Procedure using HATU

This protocol provides a starting point for the amide coupling reaction using HATU, a highly effective coupling reagent.

  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(4-formylphenoxy)acetic acid (1.0 equivalent) in an appropriate volume of anhydrous DMF.

  • Addition of Amine and Base: To this solution, add 2-amino-2-methylpropanamide (1.1 equivalents) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents).

  • Activation and Coupling: In a separate vial, dissolve HATU (1.1 equivalents) in a small amount of anhydrous DMF. Add the HATU solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC or LC-MS.[4]

  • Work-up: Once the reaction is complete, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditiveBaseTypical SolventKey AdvantagesPotential Drawbacks
DCC/DIC HOBt or HOAtDIPEA or NMMDMF, DCMCost-effective, well-established.[3]Formation of insoluble urea byproduct (DCC), potential for N-acylurea side reaction.[8][10]
EDC HOBt or HOAtDIPEA or NMMDMF, DCM, Water[10]Water-soluble urea byproduct, good for bioconjugation.[12]Can be less effective for sterically hindered couplings.
HATU/HBTU NoneDIPEA or NMMDMF, NMPHigh coupling efficiency, fast reaction rates, low racemization.[3][5]Higher cost, can be sensitive to moisture.
PyBOP NoneDIPEA or NMMDMF, NMPEffective for sterically hindered couplings.[3]Can be less reactive than HATU/HBTU.

Visualizations

Diagram 1: General Amide Coupling Workflow

AmideCouplingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Dissolve Carboxylic Acid and Amine in Solvent Base Add Base (e.g., DIPEA) Reactants->Base Coupling Add Coupling Reagent (e.g., HATU) Base->Coupling Stir Stir at RT Coupling->Stir Monitor Monitor Progress (TLC/LC-MS) Stir->Monitor Quench Aqueous Work-up Monitor->Quench Reaction Complete Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Amide Purify->Product

Caption: A typical workflow for an amide coupling reaction.

Diagram 2: Troubleshooting Logic for Low Yield

TroubleshootingYield Start Low Yield Observed CheckReagents Are Coupling Reagents and Solvents Fresh? Start->CheckReagents ChangeReagent Switch to a More Potent Coupling Reagent (e.g., HATU) CheckReagents->ChangeReagent No CheckConditions Are Reaction Conditions Optimal? CheckReagents->CheckConditions Yes Additives Incorporate Additives (HOBt/HOAt) ChangeReagent->Additives Success Improved Yield ChangeReagent->Success OptimizeSolvent Optimize Solvent (DMF, NMP, DMSO) CheckConditions->OptimizeSolvent No CheckPurity Are Starting Materials Pure? CheckConditions->CheckPurity Yes OptimizeTemp Adjust Temperature OptimizeSolvent->OptimizeTemp OptimizeTemp->Success PurifySM Purify Starting Materials CheckPurity->PurifySM No CheckPurity->Success Yes PurifySM->Success

Caption: Decision-making flowchart for troubleshooting low reaction yield.

References

  • Pattison, O. (2026, March 16). Troubleshooting Low Yield in Peptide Synthesis. On Pattison. Retrieved from [Link]

  • Patsnap Eureka. (2026, February 28). Optimizing Amide Extraction Techniques For Pharmaceutical Purity. Retrieved from [Link]

  • Patsnap Eureka. (2026, February 28). Amide Synthesis Efficiency: Impact of Solvent Choice on Yields. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Propeptide. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]

  • AAPPTEC. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

  • Patsnap Eureka. (2026, February 28). Amide Reactions: Solvent Influence on Rate Controllability. Retrieved from [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]

  • Patsnap Eureka. (2026, February 28). How to Analyze Amide Coupling Reactions — Safety Protocols. Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Purification of 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with the isolation and purification of 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropa...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with the isolation and purification of 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid .

As a bifunctional linker containing both a highly reactive electrophilic formyl group (aldehyde) and a terminal carboxylic acid, this molecule presents unique chromatographic challenges. This guide synthesizes field-proven methodologies, mechanistic causality, and authoritative protocols to ensure high-yield, artifact-free purification[1].

Physicochemical Profiling & Method Rationale

To design a self-validating purification protocol, we must first deconstruct the molecule’s structural causality and how it dictates our chromatographic choices:

  • The 2-Methylpropanoic Acid Moiety: This terminal carboxylic acid has a pKa of approximately 4.0–4.5. If chromatographed in neutral water, the molecule exists in a dynamic equilibrium between its protonated (hydrophobic) and deprotonated (hydrophilic) states. This dual-state behavior leads to severe peak broadening and splitting[2]. Solution: We mandate the use of 0.1% Trifluoroacetic acid (TFA) or Formic Acid (FA) to suppress ionization, ensuring the molecule remains fully protonated and elutes as a sharp, symmetrical peak[3].

  • The 4-Formylphenoxy Moiety: The para-substituted aldehyde is highly reactive. Protic solvents, particularly methanol, act as nucleophiles. Under the acidic conditions required to resolve the carboxylic acid, methanol will rapidly attack the aldehyde to form hemiacetals and acetals, destroying the integrity of your target compound[4]. Solution: Acetonitrile (MeCN), an aprotic solvent, must be used exclusively as the organic modifier[5].

Purification Workflow

HPLC_Workflow Crude Crude Reaction Mixture (Aldehyde & Acid) SamplePrep Sample Preparation (Dissolve in MeCN/H2O, Filter) Crude->SamplePrep AnalHPLC Analytical RP-HPLC (Method Optimization) SamplePrep->AnalHPLC PrepHPLC Preparative RP-HPLC (0.1% TFA in MeCN/H2O) AnalHPLC->PrepHPLC Fraction Fraction Collection (Monitor at 254 nm & 280 nm) PrepHPLC->Fraction Lyophilization Lyophilization (Immediate to prevent oxidation) Fraction->Lyophilization Pure Pure Target Compound Lyophilization->Pure

Caption: End-to-end HPLC purification workflow for 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid.

Troubleshooting Guides & FAQs

Q1: Why is my main peak splitting or severely tailing during the analytical run? A: This is a classic symptom of partial ionization. The 2-methylpropanoic acid group is partially deprotonating in the mobile phase. Ensure your mobile phase contains a sufficient concentration of an acidic modifier (e.g., 0.1% TFA). If the problem persists, verify that your sample injection solvent is not highly basic, as injecting a high-pH sample plug can temporarily disrupt the local pH on the column, causing peak distortion[2].

Q2: I am observing a +32 Da mass shift in my LC-MS fractions. What happened? A: You have inadvertently synthesized a degradation artifact. The +32 Da shift corresponds to the addition of one methanol molecule (CH3OH) across the aldehyde double bond, forming a hemiacetal. If you see a +46 Da shift, it is the full acetal. This occurs when Methanol is used as an organic modifier in the presence of acidic additives[4]. To prevent this, strictly substitute Methanol with Acetonitrile (MeCN)[5].

Q3: How do I separate the oxidized byproduct from the target aldehyde? A: Aldehydes are prone to auto-oxidation into carboxylic acids in the presence of dissolved oxygen. The oxidized byproduct of your molecule will contain two carboxylic acid groups (the original propanoic acid and the newly formed benzoic acid derivative). This di-acid will be significantly more polar than your target mono-acid. To resolve them, utilize a shallow gradient (e.g., 0.5% to 1% B/min increase) in the 20–40% MeCN range. The oxidized byproduct will elute earlier than the target aldehyde[1].

Q4: My purified fractions degrade upon concentration. How should I process them? A: Rotary evaporation of TFA/Water/MeCN mixtures concentrates the acid and applies heat, which can hydrolyze the acetamido linkage or accelerate aldehyde oxidation. Instead, immediately freeze the collected HPLC fractions on dry ice and lyophilize them to dryness.

Degradation Pathways Visualization

Degradation_Pathways Target Target Molecule (Aldehyde) MeOH MeOH / H+ (Avoid) Target->MeOH O2 O2 / Light (Avoid) Target->O2 Acetal Hemiacetal/Acetal (Degradation Artifact) Oxidized Carboxylic Acid (Oxidation Byproduct) MeOH->Acetal O2->Oxidized

Caption: Common degradation pathways of the formyl group during improper HPLC purification and storage.

Mobile Phase Optimization Data

The following table summarizes the quantitative and qualitative outcomes of various mobile phase systems when applied to this specific molecule.

Mobile Phase SystemPeak ShapeAldehyde StabilitySuitabilityCausality / Mechanism
MeCN / 0.1% TFA Sharp, symmetricalHighOptimal TFA suppresses carboxylic acid ionization; MeCN is aprotic and inert to aldehydes[3].
MeOH / 0.1% TFA Sharp, symmetricalLowAvoid Acidic conditions catalyze hemiacetal/acetal formation between MeOH and the formyl group[4].
MeCN / Neutral H2O Broad, tailing, splitModerateSuboptimal Partial ionization of the 2-methylpropanoic acid group leads to multiple retention states[2].
MeCN / 0.1% NH4OH Sharp (elutes early)LowAvoid High pH can cause base-catalyzed aldol condensations or degradation of the formyl group.

Standard Operating Procedures (SOPs)

Protocol A: Analytical RP-HPLC Method Development

Purpose: To validate purity and establish the retention time of the target compound prior to scale-up.

  • System Preparation: Equip the HPLC system with a C18 reverse-phase column (e.g., 5 µm, 4.6 × 250 mm). Ensure the system is purged with fresh, degassed solvents.

  • Solvent Preparation:

    • Mobile Phase A: 0.1% v/v TFA in HPLC-grade Milli-Q Water.

    • Mobile Phase B: 0.1% v/v TFA in HPLC-grade Acetonitrile (MeCN).

  • Sample Preparation: Dissolve 1 mg of the crude mixture in 1 mL of 50:50 MeCN/H2O. Filter through a 0.22 µm PTFE syringe filter. Note: Do not use nylon filters, as they can bind acidic compounds.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% B to 95% B over 20 minutes, followed by a 5-minute hold at 95% B[5].

    • Detection: Dual-wavelength UV monitoring at 254 nm (aromatic ring) and 280 nm (formyl group).

  • Analysis: Identify the target peak. The target should exhibit strong absorbance at both 254 nm and 280 nm.

Protocol B: Preparative RP-HPLC Scale-up & Isolation

Purpose: To isolate milligram to gram quantities of the target molecule with >95% purity.

  • System Preparation: Equip the preparative HPLC with a matching C18 preparative column (e.g., 5 µm, 21.2 × 250 mm).

  • Gradient Translation: Based on the analytical run, calculate the %B at which the target elutes. Design a focused, shallow gradient (e.g., ±15% B around the elution point spread over 30 minutes) to maximize resolution from the oxidized di-acid byproduct[1].

  • Sample Loading: Dissolve the crude material in the minimum volume of Mobile Phase A (or up to 20% MeCN if solubility is poor). Inject via a preparative sample loop.

  • Fraction Collection: Set the fraction collector to trigger based on a UV threshold at 254 nm.

  • Post-Purification Handling (Critical): Do not leave fractions sitting at room temperature. Immediately pool the pure fractions, freeze them in a dry ice/acetone bath, and lyophilize for 24–48 hours to yield the pure 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid as a stable powder.

References

  • K. N. et al. "Development and In Vivo Evaluation of Small-Molecule Ligands for Positron Emission Tomography of Immune Checkpoint Modulation Targeting Programmed Cell Death 1 Ligand 1." National Center for Biotechnology Information (PMC). URL:[Link]

  • Verpoorte, R. et al. "Trivialities in metabolomics: Artifacts in extraction and analysis." Frontiers in Molecular Biosciences. URL:[Link]

  • Phenomenex. "High-Efficiency Protein Purification by HPLC." Phenomenex Technical Hub. URL:[Link]

  • Mant, C. T. et al. "HPLC Analysis and Purification of Peptides." National Center for Biotechnology Information (PMC). URL:[Link]

Sources

Optimization

Technical Support Center: Resolving Side Reactions in the Reductive Amination of 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid

Welcome to the technical support center for the reductive amination of 2-(2-(4-formylphenoxy)acetamido)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to tr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the reductive amination of 2-(2-(4-formylphenoxy)acetamido)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific transformation. Here, we will delve into the common side reactions, their mechanistic origins, and provide actionable, field-tested protocols to enhance your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the reductive amination of 2-(2-(4-formylphenoxy)acetamido)-2-methylpropanoic acid?

A1: The most prevalent side reactions are:

  • Over-alkylation: The desired secondary amine product reacts with another molecule of the starting aldehyde to form a tertiary amine.[1]

  • Aldehyde Reduction: The starting aldehyde is directly reduced to the corresponding alcohol (2-(2-(4-(hydroxymethyl)phenoxy)acetamido)-2-methylpropanoic acid).

  • Imine Hydrolysis: The imine intermediate reverts back to the starting aldehyde and amine, especially in the presence of excess water.

Q2: Which reducing agent is best suited for this reaction: sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3)?

A2: Both are effective, but they have distinct advantages. Sodium triacetoxyborohydride (STAB) is often preferred because it is a milder reducing agent that selectively reduces the iminium ion intermediate over the starting aldehyde.[2][3] This minimizes the formation of the alcohol byproduct.[3] Sodium cyanoborohydride is also effective and works well in protic solvents like methanol, but its reactivity is pH-dependent, and it can release toxic cyanide gas upon acidic workup.[2][4]

Q3: How does pH affect the reaction?

A3: The pH is a critical parameter. A slightly acidic environment (pH 4-6) is generally optimal for imine formation, as it catalyzes the dehydration of the hemiaminal intermediate.[1][5] However, if the pH is too low, the amine nucleophile will be protonated, rendering it unreactive.[1] Conversely, a pH that is too high will not sufficiently activate the carbonyl group.[1]

Troubleshooting Guide: A Deeper Dive

This section provides a structured approach to identifying and resolving common issues encountered during the reductive amination of 2-(2-(4-formylphenoxy)acetamido)-2-methylpropanoic acid.

Problem 1: Low Yield of the Desired Secondary Amine

A low yield of the target product can often be attributed to incomplete reaction or the prevalence of side reactions.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Imine Verify Imine Formation (TLC, LC-MS) Start->Check_Imine Imine_No Imine Formation Incomplete Check_Imine->Imine_No No/Low Imine Imine_Yes Imine Formed, Low Product Yield Check_Imine->Imine_Yes Imine Present Optimize_pH Optimize pH (4-6) with Acetic Acid Imine_No->Optimize_pH Check_Reagents Assess Reducing Agent Activity & Stoichiometry Imine_Yes->Check_Reagents Optimize_Conditions Optimize Reaction Time & Temperature Imine_Yes->Optimize_Conditions Solvent Evaluate Solvent Choice Imine_Yes->Solvent Remove_Water Consider a Dehydrating Agent (e.g., MgSO4, Mol. Sieves) Optimize_pH->Remove_Water Reagent_Issue Use Fresh Reducing Agent (1.5-2.0 equiv.) Check_Reagents->Reagent_Issue

Caption: A decision tree for troubleshooting low product yield.

Detailed Analysis and Solutions:

  • Inefficient Imine Formation: The equilibrium between the aldehyde and amine to form the imine is a critical control point.

    • Causality: The presence of water can shift the equilibrium back towards the starting materials. The rate of imine formation can also be slow.

    • Solution:

      • pH Optimization: Add a catalytic amount of acetic acid to maintain a pH of 4-6.[1]

      • Water Removal: If the reaction is sluggish, consider adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.

      • Pre-formation: Allow the aldehyde and amine to stir together for 1-2 hours before adding the reducing agent to ensure complete imine formation.[6]

  • Suboptimal Reducing Agent Activity: The choice and handling of the reducing agent are paramount.

    • Causality: Sodium triacetoxyborohydride is moisture-sensitive and can degrade over time.[1] Insufficient reducing agent will lead to an incomplete reaction.

    • Solution:

      • Use Fresh Reagent: Always use a freshly opened bottle of NaBH(OAc)3 or one that has been stored under inert gas.

      • Stoichiometry: Employ a slight excess of the reducing agent (typically 1.5-2.0 equivalents) to drive the reaction to completion.[1]

  • Inappropriate Reaction Conditions: Temperature and solvent can significantly impact the reaction rate and selectivity.

    • Causality: While many reductive aminations proceed at room temperature, less reactive substrates may require gentle heating.[1] The solvent must be compatible with the chosen reducing agent.

    • Solution:

      • Solvent Choice: For NaBH(OAc)3, anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices.[1][7] For NaBH3CN, methanol is often used.[1]

      • Temperature: If the reaction is slow at room temperature, consider gentle heating to 40-50 °C. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.

Problem 2: Significant Formation of the Tertiary Amine (Over-Alkylation)

The formation of the tertiary amine is a common side reaction when using primary amines.[1]

Mechanism of Over-Alkylation

G Aldehyde Starting Aldehyde (R-CHO) Tertiary_Amine Tertiary Amine Byproduct ((R-CH2)2-N-R') Aldehyde->Tertiary_Amine Imine Imine Intermediate Aldehyde->Imine + Primary Amine Primary_Amine Primary Amine (R'-NH2) Primary_Amine->Imine Secondary_Amine Desired Secondary Amine (R-CH2-NH-R') Secondary_Amine->Tertiary_Amine + Starting Aldehyde, then [H] Imine->Secondary_Amine + [H]

Caption: The pathway leading to the over-alkylation byproduct.

Strategies to Minimize Over-Alkylation:

StrategyRationale
Use a slight excess of the primary amine By Le Chatelier's principle, this shifts the equilibrium towards the formation of the initial imine and increases the probability of the aldehyde reacting with the primary amine over the secondary amine product.
Slow addition of the aldehyde If the primary amine and reducing agent are present in the reaction vessel, slowly adding the aldehyde ensures it is more likely to encounter the primary amine.
Stepwise Procedure First, form the imine, and then add the reducing agent. This can be more controlled than a one-pot reaction.[6]
Problem 3: Presence of the Alcohol Byproduct

The reduction of the starting aldehyde to an alcohol indicates that the reducing agent is not sufficiently selective.

Factors Influencing Aldehyde Reduction:

  • Reducing Agent Choice: Sodium borohydride (NaBH4) is a stronger reducing agent and is more likely to reduce the aldehyde.[2] NaBH(OAc)3 is generally more selective for the imine.[2][3]

  • Reaction Conditions: At lower pH, NaBH3CN can reduce aldehydes and ketones.[2]

Mitigation Strategies:

  • Switch to NaBH(OAc)3: If you are using NaBH4 or NaBH3CN and observing significant alcohol formation, switching to NaBH(OAc)3 is the most effective solution.[2][3]

  • Control pH with NaBH3CN: If using NaBH3CN, ensure the pH is maintained between 6 and 7 to favor imine reduction.

  • Stepwise Addition: Allow for complete imine formation before adding a less selective reducing agent like NaBH4.[6][8]

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

  • To a solution of 2-(2-(4-formylphenoxy)acetamido)-2-methylpropanoic acid (1.0 eq) and the primary amine (1.1 eq) in anhydrous dichloromethane (DCM), add glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Stepwise Reductive Amination using Sodium Borohydride

  • Dissolve 2-(2-(4-formylphenoxy)acetamido)-2-methylpropanoic acid (1.0 eq) and the primary amine (1.1 eq) in methanol.

  • Stir the mixture at room temperature for 1-2 hours until imine formation is complete (as monitored by TLC or NMR).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature and monitor its progress.

  • Carefully add water to quench the reaction.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product as necessary.

References

  • Westin, J. Synthesis of Amines - Organic Chemistry.
  • Master Organic Chemistry. (2017, September 1).
  • Benchchem.
  • Wikipedia.
  • Reddit. (2025, March 7).
  • Chemistry Steps. (2024, March 28).
  • Organic Chemistry Tutor.
  • Alfa Chemistry.
  • YouTube. (2020, March 21).
  • The Journal of Organic Chemistry. (2010, July 28).
  • Wordpress.
  • Fiveable. (2025, August 15). Sodium Cyanoborohydride Definition - Organic Chemistry Key...
  • The Journal of Organic Chemistry. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Fiveable. (2025, August 15). Sodium Cyanoborohydride Definition - Organic Chemistry Key...
  • Common Conditions.
  • Fiveable. Reductive amination Definition - Organic Chemistry II Key...
  • PMC. (2022, August 19). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride.
  • Reddit. (2025, February 13).
  • SciSpace. An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction.
  • Chinese Journal of Organic Chemistry. (2013).
  • ChemRxiv.
  • MDPI. (2020, October 17).

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: NMR Characterization of 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic Acid

Executive Summary & Analytical Strategy In modern drug discovery, highly functionalized intermediates such as 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid serve as critical building blocks for PROTAC linkers,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Strategy

In modern drug discovery, highly functionalized intermediates such as 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid serve as critical building blocks for PROTAC linkers, fibrate derivatives, and peptidomimetics. This molecule presents a unique analytical challenge due to its diverse functional moieties: an electron-deficient 4-formylphenoxy group, a flexible ether-amide linkage, and a sterically hindered gem-dimethyl carboxylic acid.

According to the Journal of Organic Chemistry (JOC) guidelines, robust compound characterization requires comprehensive proton (1H) and carbon (13C) NMR data, supplemented by orthogonal techniques like High-Resolution Mass Spectrometry (HRMS)[1]. While 1D NMR remains the primary characterization tool for confirming the identity of organic compounds[2], relying solely on 1D spectra can leave regiochemical ambiguities.

This guide objectively compares the performance of 1D NMR against 2D NMR and LC-HRMS, providing a self-validating experimental protocol and quantitative reference data to ensure unequivocal structural elucidation.

Analytical Workflow Comparison

To establish absolute structural certainty, an analytical workflow must balance routine screening with unambiguous linkage confirmation. The push-pull electronic nature of the 4-formylphenoxy moiety significantly impacts the chemical shifts of the aromatic protons, serving as an internal diagnostic marker[3].

AnalyticalWorkflow Start Target Molecule 2-(2-(4-Formylphenoxy)acetamido) -2-methylpropanoic acid NMR1D 1D NMR (1H & 13C) Primary Structural Backbone Start->NMR1D Routine Screening NMR2D 2D NMR (HSQC, HMBC) Connectivity & Regiochemistry Start->NMR2D Unambiguous Linkage LCMS LC-HRMS & IR Mass & Functional Groups Start->LCMS Orthogonal Validation Validation Self-Validating Structural Confirmation NMR1D->Validation Shifts & Integrals NMR2D->Validation Through-bond Coupling LCMS->Validation m/z & Vibrations

Fig 1: Comparative analytical workflow for definitive structural elucidation.

Quantitative Data: Expected NMR Profiles

The following tables summarize the quantitative 1D NMR data required to validate the structure. Causality Note: DMSO-d6 is explicitly chosen over CDCl3 to disrupt intermolecular hydrogen bonding between the carboxylic acid and amide groups, ensuring sharp, quantifiable resonances for the exchangeable protons (NH and COOH).

Table 1: 1H NMR Assignments (400 MHz, DMSO-d6)
Proton EnvironmentChemical Shift (ppm)MultiplicityIntegrationAssignment Causality
-COOH ~12.50br s1HHighly deshielded; broad due to rapid solvent exchange.
-CHO ~9.88s1HStrongly deshielded by the carbonyl magnetic anisotropy.
-NH- ~8.20s1HAmide proton; sharp in DMSO due to H-bond disruption.
Ar-H (ortho to CHO) ~7.88d (J = 8.8 Hz)2HDeshielded by the electron-withdrawing formyl group.
Ar-H (ortho to O) ~7.12d (J = 8.8 Hz)2HShielded by the electron-donating ether oxygen.
-O-CH₂- ~4.65s2HDeshielded by the adjacent electronegative oxygen.
-C(CH₃)₂- ~1.40s6HEquivalent methyls; singlet due to lack of adjacent protons.
Table 2: 13C NMR Assignments (100 MHz, DMSO-d6)
Carbon EnvironmentChemical Shift (ppm)TypeAssignment Causality
-CHO 191.5C=OAldehyde carbonyl; highest frequency due to lack of resonance.
-COOH 175.2C=OCarboxylic acid carbonyl.
-CONH- 167.8C=OAmide carbonyl; shielded relative to acid via N-lone pair.
Ar-C (C-O) 163.0Quat. CAromatic carbon directly attached to the ether oxygen.
Ar-CH (meta to O) 131.8CHAromatic carbons ortho to the formyl group.
Ar-C (C-CHO) 130.5Quat. CAromatic carbon attached to the formyl group.
Ar-CH (ortho to O) 115.2CHAromatic carbons ortho to the ether oxygen.
-O-CH₂- 67.4CH₂Methylene carbon between oxygen and amide carbonyl.
-C(CH₃)₂- 55.6Quat. CAliphatic carbon alpha to the carboxylic acid.
-CH₃ 24.5CH₃Gem-dimethyl carbons.

Self-Validating Experimental Protocol

To ensure data integrity and compliance with rigorous publication standards[1], the following protocol integrates self-validating checkpoints. If any checkpoint fails, the system dictates a mandatory re-acquisition.

NMRProtocol Prep 1. Sample Preparation 15-20 mg in DMSO-d6 Acq 2. Data Acquisition 400/600 MHz, 298 K Prep->Acq Ensure homogeneity Proc 3. Data Processing FT, Phase/Baseline Correction Acq->Proc High S/N FID Analyze 4. Spectral Analysis Peak Picking & Integration Proc->Analyze Zero-filling applied Validate 5. E-E-A-T Validation Cross-check with ACS Guidelines Analyze->Validate Purity >95% confirmed

Fig 2: Self-validating NMR protocol ensuring high-fidelity data acquisition.

Step-by-Step Methodology:
  • Sample Preparation: Weigh exactly 15.0 mg of the analyte. Dissolve completely in 0.6 mL of DMSO-d6 (containing 0.03% v/v TMS).

    • Validation Checkpoint: The solution must be optically clear. Particulate matter causes magnetic field inhomogeneities, broadening the peaks. Filter if necessary.

  • Instrument Tuning & Shimming: Insert the sample into a 400 MHz or 600 MHz spectrometer. Perform Automated Tuning and Matching (ATM).

    • Validation Checkpoint: 3D shimming must yield a TMS line width at half-height (FWHM) of <1.0 Hz.

  • Data Acquisition (1H & 13C):

    • 1H NMR: 16 scans, relaxation delay (D1) = 2.0 s.

    • 13C NMR: 1024 scans, D1 = 2.0 s. Causality: If quantitative integration of the quaternary carbons (e.g., C=O, Ar-C) is required, extend D1 to 5.0 s to allow for complete longitudinal relaxation (T1).

  • Processing & Internal Validation: Apply exponential multiplication (LB = 0.3 Hz for 1H) prior to Fourier Transform. Phase and baseline correct manually.

    • Validation Checkpoint: Compare the integrated area of the gem-dimethyl peak (expected 6H) against the formyl peak (expected 1H). If the ratio deviates by >5%, it flags incomplete relaxation or structural impurity, demanding re-acquisition.

Methodological Comparison: 1D NMR vs. Alternatives

When justifying analytical investments during drug development, it is crucial to understand the limitations of each technique.

Analytical TechniquePrimary AdvantageCritical Limitation for this MoleculeVerdict
1D NMR (1H/13C) Rapid, quantitative assessment of purity and primary functional groups.Cannot definitively prove the ether-to-amide or amide-to-acid linkages.Essential Baseline. Required by JOC guidelines[1], but insufficient for absolute regiochemical proof.
2D NMR (HMBC/HSQC) Unambiguous connectivity. HMBC will show a cross-peak between the gem-dimethyl protons (1.40 ppm) and the amide/acid carbonyls.Time-consuming; requires higher sample concentrations.Gold Standard for Structure. Resolves any ambiguity regarding the placement of the acetamido linker.
LC-HRMS & IR Exact mass confirmation ([M-H]- at m/z 264.08) and distinct C=O vibrational stretches.Provides no connectivity data; isomers will yield identical mass and similar IR spectra.Orthogonal Support. Validates the molecular formula but must be paired with NMR[2].

References

  • JOC The Journal of Organic Chemistry Guidelines for Authors Source: ResearchGate / American Chemical Society URL
  • Intramolecular Charge Transfer and Locally Excited State Observation in Push–Pull 1,n-Bis(4-formylphenoxy)
  • Encouraging Submission of FAIR Data at The Journal of Organic Chemistry and Organic Letters Source: ACS Publications URL

Sources

Comparative

2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid vs standard PEG linkers for bioconjugation

The selection of a bioconjugation linker is a critical determinant of a conjugate’s stability, pharmacokinetic profile, and therapeutic efficacy. As the field of targeted therapeutics and Antibody-Drug Conjugates (ADCs)...

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Author: BenchChem Technical Support Team. Date: March 2026

The selection of a bioconjugation linker is a critical determinant of a conjugate’s stability, pharmacokinetic profile, and therapeutic efficacy. As the field of targeted therapeutics and Antibody-Drug Conjugates (ADCs) matures, researchers are increasingly shifting from traditional polymeric linkers to precision-engineered small molecules[1].

This guide provides an in-depth technical comparison between a highly specialized small-molecule linker—2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid —and standard Polyethylene Glycol (PEG) aldehyde linkers . By analyzing the structural causality behind their performance, this guide equips drug development professionals with the data and protocols necessary to optimize their bioconjugation workflows.

Structural Causality & Mechanistic Design

To understand how these linkers perform in vitro and in vivo, we must dissect the causality behind their chemical architecture.

The Precision Linker: 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid

This molecule is a structurally defined, bifunctional linker engineered for high-stability ligations. Its performance is driven by two distinct structural motifs:

  • Aromatic Aldehyde (4-Formylphenoxy): Unlike aliphatic aldehydes, aromatic aldehydes are highly electrophilic and form significantly more stable oxime or hydrazone bonds when reacted with aminooxy or hydrazide-bearing payloads. Furthermore, this moiety is perfectly suited for Hydrazino-iso-Pictet-Spengler (HIPS) ligation, a reaction that generates a highly stable C–C bond resistant to hydrolytic degradation in systemic circulation[2].

  • Steric Shielding (2-Methylpropanoic acid): The inclusion of a gem-dimethyl group (two methyl groups on the same carbon) adjacent to the carboxylic acid provides intense steric hindrance. Once the carboxylic acid is conjugated via an amide bond, this steric bulk physically blocks proteases and esterases from accessing and cleaving the linkage, drastically increasing the plasma half-life of the bioconjugate.

The Polymeric Standard: PEG-Aldehyde Linkers

Standard mPEG-aldehyde linkers rely on repeating ethylene oxide units to modulate the bioconjugate's properties[3].

  • Hydrodynamic Expansion: The hydrophilic nature of the PEG chain binds water molecules, creating a massive hydrodynamic radius. This physically masks the conjugated biomolecule from neutralizing antibodies (reducing immunogenicity) and prevents renal clearance, thereby extending circulation time[4].

  • Polydispersity & Flexibility: Because PEG is synthesized via polymerization, it exists as a polydisperse mixture of varying chain lengths. While highly flexible, this heterogeneity complicates analytical characterization (e.g., exact mass determination via LC-MS) and can lead to inconsistent batch-to-batch Drug-to-Antibody Ratios (DAR).

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of both linker systems based on established bioconjugation parameters.

Performance Metric2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acidStandard mPEG-Aldehyde (e.g., 5 kDa)
Primary Conjugation Chemistry Oxime, Hydrazone, or HIPS LigationReductive Amination
Bond Stability (Plasma) Excellent (Hydrolytically stable C-C or Oxime)High (Secondary amine), but susceptible to oxidation
Molecular Weight Profile Monodisperse (Exact mass, predictable)Polydisperse (Mixture of chain lengths)
Hydrodynamic Impact Minimal (Compact structure)Significant (Massive hydration sphere)
Reaction pH Requirement Mildly Acidic (pH 4.5 – 6.0)Neutral to Mildly Basic (pH 7.0 – 8.0)
Immunogenicity Risk Very LowModerate (Risk of anti-PEG antibodies)
Analytical Validation High-resolution LC-MS (Sharp peaks)SEC or SDS-PAGE (Broad peaks)

Visualizing the Conjugation Pathways

The fundamental differences in reaction conditions and resulting conjugate structures dictate the choice of linker. The diagram below maps the distinct chemical workflows.

LinkerComparison Target Target Biomolecule (e.g., Antibody) Formyl 2-(2-(4-Formylphenoxy)acetamido)- 2-methylpropanoic acid Target->Formyl Strategy A PEG Standard mPEG-Aldehyde Target->PEG Strategy B Rxn1 HIPS / Oxime Ligation (pH 5.5, Aniline Catalyst) Formyl->Rxn1 Prod1 Stable C-C / Oxime Bond Exact Mass (Monodisperse) Rxn1->Prod1 Rxn2 Reductive Amination (pH 7.0, NaCNBH3) PEG->Rxn2 Prod2 Secondary Amine Bond Polydisperse Mixture Rxn2->Prod2

Fig 1: Reaction pathways for formylphenoxy vs. PEG-aldehyde bioconjugation.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies incorporate built-in validation steps to confirm conjugation success.

Protocol A: Site-Specific Oxime Ligation via Formylphenoxy Linker

Causality Note: This reaction is performed at a mildly acidic pH to protonate the aldehyde, increasing its electrophilicity. Aniline is used as a nucleophilic catalyst to form a highly reactive Schiff base intermediate, which is rapidly displaced by the aminooxy payload, driving the reaction to completion without the need for toxic reductants.

  • Linker Activation: React the carboxylic acid of 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid with EDC and NHS in anhydrous DMF to form an active NHS ester.

  • Primary Amine Conjugation: Add the NHS-activated linker to the target protein (1-10 mg/mL) in PBS (pH 7.4). Incubate for 2 hours at room temperature. Purify via size-exclusion chromatography (SEC) to remove excess linker.

  • Oxime Ligation: Adjust the buffer of the linker-modified protein to 100 mM Sodium Acetate, pH 5.5.

  • Catalysis & Coupling: Add 10 mM aniline (catalyst) and a 5- to 10-fold molar excess of the aminooxy-functionalized payload. Incubate at room temperature for 4–12 hours.

  • System Validation (LC-MS): Analyze the purified conjugate via intact mass LC-MS. Because the linker is a precise small molecule, the mass spectrum will yield sharp, distinct peaks corresponding to the exact mass of the protein plus the linker-payload complex, allowing for precise DAR calculation.

Protocol B: Reductive Amination via Standard mPEG-Aldehyde

Causality Note: The reaction between an aliphatic PEG-aldehyde and a primary amine forms a Schiff base (imine) that is reversible and unstable in water. Sodium cyanoborohydride ( NaCNBH3​ ) is required because it selectively reduces the imine to a permanent secondary amine bond without reducing the unreacted aldehydes[3].

  • Protein Preparation: Dissolve the target protein in a conjugation buffer (e.g., 100 mM Sodium Phosphate, pH 7.0–8.0) to a final concentration of 2–5 mg/mL[4].

  • PEG Addition: Add the mPEG-aldehyde linker (e.g., 5 kDa or 20 kDa) at a 5- to 20-fold molar excess over the protein[4].

  • Reduction: Immediately add NaCNBH3​ to a final concentration of 20–50 mM to drive the reductive amination[4]. Incubate at 4°C overnight to minimize non-specific side reactions.

  • System Validation (SDS-PAGE & SEC): Due to the polydispersity of PEG, LC-MS is generally ineffective. Validate the conjugation using SDS-PAGE (staining with iodine for PEG and Coomassie for protein) or SEC. Successful conjugation will appear as a broad, high-molecular-weight smear or a shifted, widened chromatographic peak due to the massive hydrodynamic drag of the PEG chain.

Conclusion

For applications requiring massive solubility enhancements and extended circulation via hydrodynamic shielding, standard PEG-aldehyde linkers remain a robust choice. However, for next-generation ADCs and targeted therapeutics where analytical precision, exact DAR, and absolute resistance to plasma proteases are paramount, 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid offers a superior, sterically protected, monodisperse alternative.

References

  • Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). National Center for Biotechnology Information (PMC). Available at:[Link]

  • Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates. ResearchGate. Available at: [Link]

Sources

Validation

LC-MS analysis of 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid conjugates

An In-Depth Technical Guide to the LC-MS Analysis of 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic Acid Conjugates Chapter 1: The Analytical Challenge The analysis of small-molecule conjugates, particularly those de...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the LC-MS Analysis of 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic Acid Conjugates

Chapter 1: The Analytical Challenge

The analysis of small-molecule conjugates, particularly those derived from 2-(2-(4-formylphenoxy)acetamido)-2-methylpropanoic acid, presents a unique set of analytical hurdles for researchers in drug development. This molecule combines a stable carboxylic acid moiety with a chemically reactive benzaldehyde group, linked via an acetamide bond. When conjugated to biomolecules (peptides, proteins, etc.), the resulting entities are complex, heterogeneous, and demand sophisticated analytical strategies for accurate characterization and quantification.

The primary challenges stem from three core structural features:

  • The Reactive Aldehyde: The formyl group is highly susceptible to nucleophilic attack, especially in aqueous biological media.[1] This can lead to the formation of hydrates (gem-diols) or covalent adducts with nucleophiles like the amino groups in proteins and nucleic acids.[1] From an analytical perspective, this means the target analyte can exist in multiple forms, complicating quantification and potentially leading to method failure if not properly addressed.[1][2][3]

  • Conjugate Heterogeneity: Whether conjugated to a peptide or a larger protein like an antibody, the resulting product is often a heterogeneous mixture.[4][5] This includes variations in the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs) or multiple conjugation sites on a protein.[5][6] Analytical methods must be able to resolve or account for this complexity.

  • The Biological Matrix: Quantifying these conjugates in matrices like plasma or tissue requires methods with exceptional sensitivity and specificity to overcome interference from a vast excess of endogenous components.[7][8][9] Sample preparation becomes a critical step to mitigate matrix effects such as ion suppression.[8][10]

This guide provides a comparative analysis of two distinct, fit-for-purpose Liquid Chromatography-Mass Spectrometry (LC-MS) workflows designed to address these challenges, providing researchers with the data needed for both quantitative pharmacokinetic (PK) studies and in-depth structural characterization.

Chapter 2: Strategic Workflow Design: A Comparative Overview

The choice of an LC-MS workflow is dictated by the analytical goal. For the analysis of 2-(2-(4-formylphenoxy)acetamido)-2-methylpropanoic acid conjugates, we compare two primary strategies:

  • Workflow A: High-Throughput Quantitative Analysis: Optimized for speed, sensitivity, and robustness, this approach is ideal for regulated bioanalysis in support of pharmacokinetic (PK) and toxicokinetic (TK) studies. It relies on tandem mass spectrometry (LC-MS/MS) using a triple quadrupole (QqQ) instrument.[11]

  • Workflow B: High-Resolution Characterization: Designed for maximum specificity and informational content, this approach is used for structural confirmation, impurity profiling, and identifying biotransformations. It leverages high-resolution mass spectrometry (HRMS) with platforms like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.[11][12][13]

G cluster_0 Workflow A: Quantitative Focus (QqQ) cluster_1 Workflow B: Characterization Focus (HRMS) A_Prep Sample Prep: Protein Precipitation A_LC LC Separation: Fast Gradient (C18) A_Prep->A_LC A_MS MS Detection: MRM on QqQ A_LC->A_MS A_Result Result: Concentration Data (PK) A_MS->A_Result B_Prep Sample Prep: Solid-Phase Extraction B_LC LC Separation: High-Resolution (Biphenyl) B_Prep->B_LC B_MS MS Detection: Full Scan / ddMS2 on HRMS B_LC->B_MS B_Result Result: Structural Data, Met-ID B_MS->B_Result Start Biological Sample (e.g., Plasma) Start->A_Prep Start->B_Prep

Comparative LC-MS workflow strategies.

Chapter 3: Workflow A: High-Throughput Quantitative Analysis

This workflow is the workhorse for drug development, providing the concentration-time data essential for understanding a drug's absorption, distribution, metabolism, and excretion (ADME).

Expertise & Causality: The "Why" Behind the Choices
  • Sample Preparation - Protein Precipitation (PPT): For quantitative assays where speed is paramount, PPT is the method of choice.[10] By adding a cold organic solvent (typically acetonitrile), proteins are denatured and "crashed" out of solution.[9] While not as clean as other methods, its simplicity, low cost, and amenability to 96-well plate automation make it ideal for high-throughput environments.[7] The resulting supernatant can be injected directly, maximizing sample throughput.

  • LC Separation - Fast Gradient on C18: A sub-2 or sub-3 µm C18 column is selected for its robustness and broad applicability. A rapid gradient (e.g., 2-3 minutes) is sufficient to separate the analyte from the bulk of matrix components, ensuring it elutes in a sharp peak for maximum sensitivity. Formic acid is added to the mobile phase to protonate the carboxylic acid group, improving peak shape and enhancing ionization efficiency in positive ion mode.[14]

  • MS Detection - Multiple Reaction Monitoring (MRM) on a QqQ: The triple quadrupole mass spectrometer is the gold standard for quantification due to its exceptional sensitivity and selectivity.[11] In MRM mode, the first quadrupole (Q1) selects the precursor ion (the protonated molecule, [M+H]⁺), which is then fragmented in the collision cell (q2). The third quadrupole (Q3) selects a specific, stable fragment ion. This highly specific transition (precursor → fragment) filters out nearly all chemical noise, allowing for quantification at very low levels.[15]

Experimental Protocol: Quantitative Analysis of Parent Molecule
  • Sample Preparation (Protein Precipitation):

    • Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube or a well of a 96-well plate.

    • Add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer 100 µL of the clear supernatant to a new plate or vial for LC-MS/MS analysis.

  • LC Method:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Flow Rate: 0.5 mL/min

    • Gradient:

      • 0.0 min: 5% B

      • 0.5 min: 5% B

      • 2.0 min: 95% B

      • 2.5 min: 95% B

      • 2.6 min: 5% B

      • 3.5 min: 5% B

    • Injection Volume: 5 µL

  • MS/MS Method (QqQ):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Key Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

    • MRM Transitions: (Based on predicted fragmentation, see Chapter 5)

      • Analyte: e.g., m/z 280.1 → 135.1 (Quantifier), 280.1 → 107.1 (Qualifier)

      • Internal Standard: e.g., m/z 284.1 → 139.1

Performance Data Summary (Workflow A)
ParameterTypical Performance MetricRationale
Linear Range 1 - 1000 ng/mLCovers expected physiological concentrations in PK studies.
LLOQ 1 ng/mLSufficient sensitivity for detecting the drug after administration.
Precision (%CV) < 15%Ensures reproducibility of the measurement.[14][16]
Accuracy (%Bias) 85 - 115%Ensures the measured value is close to the true value.[14][16]
Matrix Effect < 15%Indicates minimal ion suppression/enhancement from plasma components.
Sample Throughput ~5 minutes/sampleRapid analysis time allows for large batches of study samples.

Chapter 4: Workflow B: High-Resolution Characterization

This workflow is applied during drug discovery and development to confirm structures, identify metabolites and impurities, and understand biotransformations. Here, completeness of data is prioritized over speed.

Expertise & Causality: The "Why" Behind the Choices
  • Sample Preparation - Solid-Phase Extraction (SPE): To take full advantage of an HRMS instrument's capabilities, a cleaner sample is required.[17] SPE provides superior removal of matrix components like salts and phospholipids compared to PPT.[9] A mixed-mode SPE sorbent (e.g., combining reversed-phase and ion-exchange properties) can be tailored to strongly retain the analyte while allowing interferences to be washed away, resulting in a cleaner, more concentrated extract.[17]

  • LC Separation - High-Resolution Gradient on Biphenyl: A longer chromatographic run on a column with alternative selectivity, like a biphenyl phase, is employed. The biphenyl phase offers π-π interactions, which can be highly effective at separating aromatic compounds and their metabolites that may be co-eluted on a standard C18 column.[17] This improved separation is crucial for resolving isomers and preventing isobaric interferences in the mass spectrometer.

  • MS Detection - Full Scan / ddMS2 on HRMS: An HRMS instrument (like a Q-TOF or Orbitrap) operates by acquiring full scan spectra with high mass accuracy (<5 ppm). This allows for the determination of the elemental composition of an ion, a powerful tool for identifying unknowns.[12][13] Data-dependent acquisition (ddMS2) mode is used to automatically trigger MS/MS fragmentation of the most intense ions in each full scan, providing structural information for multiple compounds in a single run.[4]

Experimental Protocol: Characterization of Conjugates and Metabolites
  • Sample Preparation (Solid-Phase Extraction):

    • Condition: Pass 1 mL of methanol through a mixed-mode SPE cartridge.

    • Equilibrate: Pass 1 mL of water through the cartridge.

    • Load: Dilute 200 µL of plasma with 200 µL of 4% phosphoric acid in water and load onto the cartridge.

    • Wash 1: Pass 1 mL of 5% methanol in water to remove salts and polar interferences.

    • Wash 2: Pass 1 mL of 40% methanol in water to remove less polar interferences.

    • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of 10% acetonitrile in water.

  • LC Method:

    • Column: Biphenyl, 2.1 x 100 mm, 2.6 µm

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0.0 min: 10% B

      • 1.0 min: 10% B

      • 12.0 min: 80% B

      • 14.0 min: 80% B

      • 14.1 min: 10% B

      • 18.0 min: 10% B

    • Injection Volume: 10 µL

  • HRMS Method (Q-TOF):

    • Ionization Mode: ESI, Positive

    • Acquisition Mode: Full Scan with data-dependent MS/MS (Top 5 ions)

    • Mass Range: m/z 100 - 1200

    • Key Parameters:

      • Capillary Voltage: 4.0 kV

      • Source Temperature: 120°C

      • Collision Energy: Ramped from 15-40 eV for MS/MS scans

Fragmentation Analysis

The structural information gleaned from MS/MS experiments is critical. For 2-(2-(4-formylphenoxy)acetamido)-2-methylpropanoic acid ([M+H]⁺ = m/z 280.118), the fragmentation pattern can be predicted and confirmed with HRMS data. Key bond cleavages occur at the amide and ether linkages.

G Parent Parent Ion m/z 280.118 [C14H18NO5]+ Frag1 m/z 221.092 [C12H13O4]+ Parent->Frag1 Loss of C2H5NO Frag2 m/z 135.044 [C8H7O2]+ Frag1->Frag2 Loss of C4H6O2 Frag3 m/z 107.049 [C7H7O]+ Frag2->Frag3 Loss of CO

Proposed ESI+ fragmentation pathway.
  • m/z 135.044: This key fragment arises from the cleavage of the ether bond, representing the formylphenoxy-methylium ion. This is an excellent diagnostic fragment for the "warhead" portion of the molecule.

  • m/z 107.049: Subsequent loss of carbon monoxide (CO) from the aldehyde group yields the benzylium ion fragment.

  • m/z 221.092: Cleavage of the amide bond results in a fragment containing the carboxylic acid and phenoxy ring.

This fragmentation map is invaluable for setting up MRM transitions in Workflow A and for confirming the identity of metabolites in Workflow B. For example, a reduction of the aldehyde to an alcohol would result in a parent ion mass shift of +2 Da, and the fragment at m/z 135 would shift to m/z 137, while the fragment at m/z 107 would remain.

Chapter 5: Head-to-Head Performance Comparison

FeatureWorkflow A (QqQ for Quantitation)Workflow B (HRMS for Characterization)
Primary Goal Accurate and precise concentration measurement.Structural elucidation and identification of unknowns.
Selectivity High (via MRM), but blind to unexpected changes.Very High (via accurate mass), detects all ions.
Sensitivity Excellent, typically superior for targeted analytes.Good, but can be lower than MRM for a specific target.
Sample Prep Protein Precipitation (Fast, less clean).Solid-Phase Extraction (Slower, very clean).
LC Method Fast Gradient (~3-5 min).High-Resolution Gradient (~15-20 min).
Data Output Peak area ratio vs. concentration.Accurate mass, fragmentation spectra, elemental composition.
Throughput High (~150+ samples/day).Low (~50 samples/day).
Cost/Sample Lower.Higher.
Best Application Regulated bioanalysis, PK/TK studies.Metabolite identification, impurity profiling, discovery.

Chapter 6: Conclusion & Recommendations

The analysis of 2-(2-(4-formylphenoxy)acetamido)-2-methylpropanoic acid conjugates does not have a one-size-fits-all LC-MS solution. The optimal strategy is a complementary approach that leverages the strengths of two distinct workflows.

  • For researchers requiring robust, high-throughput quantification to support preclinical and clinical development, Workflow A is the recommended approach. Its combination of simple protein precipitation, fast LC gradients, and the unparalleled sensitivity of MRM on a triple quadrupole mass spectrometer provides reliable concentration data that meets regulatory standards.

  • For researchers in discovery and early development focused on understanding the molecule's fate, Workflow B is indispensable. The superior cleanup from SPE, coupled with the resolving power of advanced LC columns and the diagnostic capabilities of HRMS, provides the rich, detailed data necessary to identify metabolites, characterize conjugates, and ensure the structural integrity of the molecule.

By selecting the appropriate workflow based on the analytical question, scientists can generate high-quality, reliable, and defensible data, accelerating the journey of drug development from discovery to clinical application.

References

  • LC/MS/MS Bioanalysis of Protein–Drug Conjugates—The Importance of Incorporating Succinimide Hydrolysis Products. Analytical Chemistry. [Link]

  • Characterization of Antibody-Drug Conjugate Pharmacokinetics and in Vivo Biotransformation Using Quantitative Intact LC-HRMS and Surrogate Analyte LC-MRM. PubMed. [Link]

  • A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. PMC. [Link]

  • LC-MS/MS method for the determination of a semi-synthetic phenolic antioxidant 2,6-diisobornyl-4-methylphenol in rats after different administration routes. PubMed. [Link]

  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. ScienceDirect. [Link]

  • Improved LC/MS Methods for the Analysis of Anionic Analytes. Agilent. [Link]

  • Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. ResearchGate. [Link]

  • LC/MS/MS Bioanalysis of Protein-Drug Conjugates-The Importance of Incorporating Succinimide Hydrolysis Products. PubMed. [Link]

  • Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. PMC. [Link]

  • Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. MDPI. [Link]

  • Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. ResearchGate. [Link]

  • Development of an LC-MS/MS analytical method for the simultaneous measurement of aldehydes from polyunsaturated fatty acids degradation in animal feed. ResearchGate. [Link]

  • Analysis of reactive aldehydes in urine and plasma of type-2 diabetes mellitus patients through liquid chromatography-mass spectrometry. Frontiers. [Link]

  • Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. LCGC International. [Link]

  • Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. SciSpace. [Link]

  • LC–MS/MS for Quantitation of Protein Biomarkers. Bioanalysis Zone. [Link]

  • LC-MS Bioanalysis of Drug Conjugates. ASMS. [Link]

  • Native Mass Spectrometry and Gas-phase Fragmentation Provide Rapid and In-depth Topological Characterization of a PROTAC Ternary Complex. PMC. [Link]

  • Characterization of Antibody–Drug Conjugate Pharmacokinetics and in Vivo Biotransformation Using Quantitative Intact LC-HRMS and Surrogate Analyte LC-MRM. ACS Publications. [Link]

  • Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. Aragen Life Sciences. [Link]

  • Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. MDPI. [Link]

  • Advancing Antibody-Drug Conjugate (ADC) Analysis with High-Resolution Mass Spectrometry (HRMS). Qmera Pharmaceuticals. [Link]

  • Analysis of Derivatized Biogenic Aldehydes by LC Tandem Mass Spectrometry. Analytical Chemistry. [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray. Wiley Online Library. [Link]

  • LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. AACC. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link]

  • Antibody Drug Conjugate characterization by HRMS at intact, subunit & peptide levels. Promise Proteomics. [Link]

Sources

Comparative

A Comparative Guide to Aldehyde-Based Linkers: 4-Formylphenoxy Derivatives vs. 4-Formylbenzoic Acid

In the landscape of bioconjugation and drug delivery, the choice of a chemical linker is a critical determinant of the final conjugate's efficacy, stability, and overall performance. Among the diverse array of available...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of bioconjugation and drug delivery, the choice of a chemical linker is a critical determinant of the final conjugate's efficacy, stability, and overall performance. Among the diverse array of available linker technologies, those bearing an aldehyde functionality have emerged as particularly valuable for their ability to react selectively with amine-containing molecules to form imine bonds. This guide provides an in-depth, objective comparison of two prominent classes of aldehyde-based linkers: 4-formylphenoxy derivatives and 4-formylbenzoic acid. We will delve into their chemical properties, reactivity, and performance in bioconjugation applications, supported by experimental data and established protocols.

Introduction to Aldehyde-Based Linkers

Aldehyde-containing linkers are bifunctional molecules that possess an aldehyde group at one terminus and a second reactive group for attachment to a payload or carrier molecule.[1] The aldehyde's electrophilic carbon is susceptible to nucleophilic attack by primary amines, such as those found on the side chains of lysine residues or the N-terminus of proteins, leading to the formation of a Schiff base (an imine). This reaction is often reversible and can be influenced by pH.[2][3]

The resulting imine bond can be further stabilized through reduction to a secondary amine, creating a highly stable, non-cleavable linkage.[4] Alternatively, by reacting the aldehyde with hydrazides or aminooxy compounds, more stable hydrazone or oxime linkages can be formed, respectively.[2][] These linkages can be designed to be stable or cleavable under specific physiological conditions, offering a versatile platform for controlled drug release.[6]

This guide will focus on two commonly employed aromatic aldehyde linkers, exploring the nuanced differences that arise from the nature of the functional group para to the formyl moiety.

At a Glance: Key Structural and Property Differences

Feature4-Formylphenoxy Derivatives (e.g., 4-Formylphenoxyacetic acid)4-Formylbenzoic Acid
Chemical Structure Contains an ether linkage connecting the formylphenyl ring to an acetic acid moiety.A benzoic acid with a formyl group at the para position.
Molecular Weight 180.16 g/mol (for 4-formylphenoxyacetic acid)[7]150.13 g/mol [8]
Reactivity of the Aldehyde The electron-donating nature of the ether oxygen can slightly decrease the electrophilicity of the aldehyde carbon.The electron-withdrawing carboxylic acid group increases the electrophilicity of the aldehyde carbon, potentially leading to faster reaction kinetics.
Solubility Generally soluble in polar organic solvents and aqueous bases.[9]Limited solubility in water but soluble in organic solvents like DMSO and methanol.[10][11]
pKa of the Carboxylic Acid The pKa is influenced by the phenoxyacetic acid moiety.The pKa is that of a substituted benzoic acid.

In-Depth Comparison: Performance and Applications

The choice between a 4-formylphenoxy derivative and 4-formylbenzoic acid is not merely a matter of structural preference; it has significant implications for the entire bioconjugation workflow and the properties of the final product.

Reaction Kinetics and Efficiency

The electronic nature of the substituent para to the aldehyde group plays a crucial role in its reactivity. In 4-formylbenzoic acid, the carboxylic acid is an electron-withdrawing group, which increases the partial positive charge on the aldehyde carbon, making it more susceptible to nucleophilic attack. This can translate to faster reaction kinetics when forming imines, hydrazones, or oximes.

Conversely, in 4-formylphenoxy derivatives like 4-formylphenoxyacetic acid, the ether oxygen is an electron-donating group. This can slightly reduce the electrophilicity of the aldehyde, potentially leading to slower reaction rates compared to 4-formylbenzoic acid under identical conditions.

The formation of hydrazones and oximes is generally favored at a slightly acidic pH of approximately 4.5.[2] However, for many biological applications, the reaction must proceed efficiently at a physiological pH.[2] The inherent reactivity of the aldehyde can therefore be a key factor in achieving high conjugation yields in a reasonable timeframe without the need for harsh reaction conditions.

Stability of the Resulting Linkage

The stability of the formed bond is paramount, particularly in applications like antibody-drug conjugates (ADCs), where premature drug release can lead to off-target toxicity.[12] While the stability is primarily determined by the type of bond formed (e.g., oxime vs. hydrazone), the electronic environment around the imine bond can have a secondary effect.

Oxime linkages are generally much more stable than hydrazone linkages, with hydrolysis rate constants that can be nearly 1000-fold lower.[12][13] This enhanced stability is attributed to the higher electronegativity of the oxygen atom in the oxime, which makes the imine nitrogen less susceptible to protonation, the initial step in hydrolysis.[13]

While the linker's aromatic core has a less direct impact on the hydrolytic stability compared to the immediate atomic environment of the C=N bond, the electronic properties can subtly influence the equilibrium of the hydrolysis reaction.

Physicochemical Properties and Their Impact

The overall physicochemical properties of the linker, such as solubility and hydrophobicity, can influence the characteristics of the resulting bioconjugate. The ether linkage in 4-formylphenoxy derivatives introduces a degree of flexibility and can impact the linker's hydrophilicity compared to the more rigid structure of 4-formylbenzoic acid.

The solubility of the linker itself is a practical consideration during the conjugation process. 4-Formylbenzoic acid has limited water solubility, which may necessitate the use of co-solvents like DMSO.[14] The choice of linker can therefore affect the formulation of the final bioconjugate and its aggregation propensity.

Experimental Workflows and Methodologies

To provide a practical context for this comparison, we outline a general experimental workflow for the conjugation of a protein with an aldehyde-based linker, followed by the formation of a hydrazone bond with a hydrazide-modified payload.

Diagram: General Bioconjugation Workflow

G cluster_0 Part 1: Linker Activation & Protein Modification cluster_1 Part 2: Payload Conjugation cluster_2 Part 3: Purification & Characterization Linker Aldehyde-Linker (4-Formylphenoxy derivative or 4-Formylbenzoic acid) Activation Activate Carboxylic Acid (e.g., EDC/NHS) Linker->Activation Protein Protein with Lysine Residues Activation->Protein Amide Bond Formation Modified_Protein Aldehyde-Modified Protein Protein->Modified_Protein Conjugation Hydrazone Bond Formation (pH ~4.5-7.4) Modified_Protein->Conjugation Payload Hydrazide-Modified Payload Payload->Conjugation Final_Conjugate Protein-Linker-Payload Conjugate Conjugation->Final_Conjugate Purification Purification (e.g., SEC, IEX) Final_Conjugate->Purification Characterization Characterization (e.g., SDS-PAGE, Mass Spec) Purification->Characterization

Caption: A generalized workflow for protein conjugation using aldehyde-based linkers.

Detailed Protocol: Protein Modification with 4-Formylbenzoic Acid

This protocol describes the modification of a protein's lysine residues with 4-formylbenzoic acid to introduce aldehyde handles for subsequent conjugation.

Materials:

  • Protein of interest (e.g., monoclonal antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • 4-Formylbenzoic acid[8]

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., Tris or glycine buffer)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in the Reaction Buffer.

  • Activation of 4-Formylbenzoic Acid:

    • In a separate tube, dissolve 4-formylbenzoic acid in a minimal amount of anhydrous DMF or DMSO.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS to the 4-formylbenzoic acid solution.

    • Incubate at room temperature for 15-30 minutes to generate the active NHS ester.

  • Conjugation Reaction:

    • Add the activated 4-formylbenzoic acid solution to the protein solution. A typical molar excess of the linker over the protein is 10-20 fold, but this should be optimized for the specific protein.

    • Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Quenching: Quench the reaction by adding a quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS esters.

  • Purification: Remove excess linker and byproducts by purifying the aldehyde-modified protein using a suitable chromatography method, such as size-exclusion chromatography, exchanging the protein into the desired buffer for the next step.

  • Characterization: Confirm the incorporation of aldehyde groups using analytical techniques such as mass spectrometry.

Choosing the Right Linker for Your Application

The selection between a 4-formylphenoxy derivative and 4-formylbenzoic acid depends on the specific requirements of the application.

  • For applications requiring faster reaction kinetics, 4-formylbenzoic acid may be the preferred choice due to the electron-withdrawing nature of its carboxylic acid group, which enhances the reactivity of the aldehyde.

  • When linker flexibility is a consideration, the ether linkage in 4-formylphenoxy derivatives can provide greater conformational freedom, which may be advantageous in certain contexts, such as maintaining the biological activity of the conjugated molecule.

  • If pH-sensitive drug release is desired, the focus should be on the type of bond formed (e.g., hydrazone) rather than the subtle electronic differences between the two aromatic aldehyde linkers. Both linkers can be used to create acid-labile hydrazone linkages for drug delivery to the acidic environment of endosomes and lysosomes.[3][15]

Conclusion

Both 4-formylphenoxy derivatives and 4-formylbenzoic acid are valuable tools in the bioconjugation toolkit. The primary difference lies in the electronic effect of the substituent para to the aldehyde, which can influence reaction kinetics. 4-Formylbenzoic acid's electron-withdrawing carboxyl group generally leads to a more reactive aldehyde, while the electron-donating ether group in 4-formylphenoxy derivatives results in a slightly less reactive aldehyde.

The ultimate choice of linker should be guided by a thorough understanding of the specific application, including the desired reaction conditions, the required stability of the final conjugate, and the physicochemical properties of the biomolecule and payload. Careful consideration of these factors will enable researchers to select the optimal aldehyde-based linker to achieve their desired outcomes in drug development and other bioconjugation applications.

References

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]

  • Strop, P., et al. (2013). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Bioconjugate Chemistry, 24(7), 1135-1149. [Link]

  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry, 24(3), 333-343. [Link]

  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. ACS Publications. [Link]

  • PubChem. (n.d.). 4-Formylbenzoic acid. National Center for Biotechnology Information. [Link]

  • Luo, Y., et al. (2017). pH-Sensitive Biomaterials for Drug Delivery. PMC - NIH. [Link]

  • Han, Y., & Zhen, P. (2005). Triclinic polymorph of 4-[4-(4-formylphenoxy)butoxy]benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 61(12), o4358-o4359. [Link]

  • van der Veken, P., et al. (2017). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 8(10), 7070-7076. [Link]

  • Agarwal, P., et al. (2014). Aldehyde Tag Coupled with HIPS Chemistry Enables the Production of ADCs Conjugated Site-Specifically to Different Antibody Regions with Distinct in Vivo Efficacy and PK Outcomes. Bioconjugate Chemistry, 25(6), 1202-1210. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Organic Letters, 10(16), 3481-3484. [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. [Link]

  • Wang, D. S., et al. (2016). Tunable pH-Sensitive Linker for Controlled Release. Bioconjugate Chemistry, 27(3), 639-643. [Link]

  • ResearchGate. (n.d.). Conjugation based on the production of an aldehyde containing antibody.... [Link]

  • Crisalli, P., & Kool, E. T. (2018). Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. Chemical Science, 9(23), 5223-5228. [Link]

  • Wasilewski, T., et al. (2020). Evaluation of Linkers' Influence on Peptide-Based Piezoelectric Biosensors' Sensitivity to Aldehydes in the Gas Phase. Sensors, 20(18), 5344. [Link]

  • Harmand, M., et al. (2018). Catalysis of Hydrazone and Oxime Peptide Ligation by Arginine. ChemRxiv. [Link]

  • WuXi Biology. (n.d.). Bifunctional Molecules: A Diverse New Modality That Unlocks New Target Classes. [Link]

  • ResearchGate. (n.d.). Bifunctional “click” linkers. [Link]

  • Lu, Y., & Low, P. S. (2012). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Journal of Controlled Release, 161(2), 143-152. [Link]

  • ResearchGate. (n.d.). 4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism. [Link]

  • Thompson, R. E., & Muir, T. W. (2023). Bioorthogonal Peptide Macrocyclization Using Oxime Ligation. Organic Letters. [Link]

  • G-Biosciences. (n.d.). Heterobifunctional Cross-Linkers. [Link]

  • Creative Biolabs. (n.d.). pH-Sensitive Linker Synthesis Service. [Link]

  • PubChem. (n.d.). Acetic acid, 2-(4-formylphenoxy)-. National Center for Biotechnology Information. [Link]

  • Lu, J., et al. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. International Journal of Molecular Sciences, 17(4), 561. [Link]

  • Grokipedia. (n.d.). 4-Carboxybenzaldehyde. [Link]

Sources

Validation

HPLC retention times for 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid and its derivatives

An In-Depth Guide to the HPLC Analysis of 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic Acid and Its Derivatives: A Predictive and Method Development Approach In the landscape of pharmaceutical research and developm...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the HPLC Analysis of 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic Acid and Its Derivatives: A Predictive and Method Development Approach

In the landscape of pharmaceutical research and development, the robust analytical characterization of novel chemical entities is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, quantification, and purity assessment of drug candidates and their related substances. This guide provides a comprehensive analysis of the expected HPLC retention behavior of 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid, a compound of interest in medicinal chemistry, and its structurally related derivatives. While specific experimental retention time data for this exact molecule is not widely published, this guide will leverage fundamental chromatographic principles and data from analogous structures to predict retention behavior and empower researchers to develop effective analytical methods.

The Chemical Landscape: Structure, Properties, and Predicted Retention

The retention of a molecule in reversed-phase HPLC is primarily governed by its polarity.[1] More hydrophobic (less polar) compounds interact more strongly with the nonpolar stationary phase (e.g., C18) and thus have longer retention times, while more polar compounds are eluted earlier with the polar mobile phase.[1] The structure of our target molecule, 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid, possesses several key functional groups that will influence its retention: a carboxylic acid, an amide, an ether, and a formyl group on an aromatic ring.

Key Structural Features Influencing Retention:

  • Carboxylic Acid: This is an ionizable group. At a mobile phase pH above its pKa (typically around 4-5), the carboxylic acid will be deprotonated to its carboxylate form, which is highly polar and will lead to a shorter retention time. At a pH below its pKa, it will be in its neutral, more hydrophobic form, resulting in a longer retention time.

  • Aromatic Ring and Formyl Group: The phenyl ring is hydrophobic and will contribute to retention. The polar formyl group (-CHO) will slightly decrease this hydrophobicity compared to an unsubstituted phenyl ring.

  • Amide and Ether Linkages: These groups add polarity to the molecule.

  • Methyl Groups: The two methyl groups on the propanoic acid backbone are nonpolar and will increase retention.

To illustrate the expected retention behavior, let's consider a few hypothetical but structurally relevant derivatives:

  • Analyte 1: 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid (Our target molecule)

  • Analyte 2: Methyl 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoate (The methyl ester derivative)

  • Analyte 3: 2-(2-(Phenoxy)acetamido)-2-methylpropanoic acid (Lacking the formyl group)

  • Analyte 4: 2-(2-(4-Acetylphenoxy)acetamido)-2-methylpropanoic acid (Formyl group replaced by a more hydrophobic acetyl group)

Predicted Elution Order and Rationale

Based on the principles of reversed-phase chromatography, we can predict the elution order of these compounds. The primary factor influencing their relative retention will be their overall polarity.

Predicted Elution Order (from shortest to longest retention time):

  • Analyte 3: 2-(2-(Phenoxy)acetamido)-2-methylpropanoic acid: The absence of the formyl or acetyl group makes this molecule the most polar among the carboxylic acid derivatives, leading to the shortest retention time.

  • Analyte 1: 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid: The addition of the polar formyl group makes it slightly less polar than Analyte 3, resulting in a slightly longer retention time.

  • Analyte 4: 2-(2-(4-Acetylphenoxy)acetamido)-2-methylpropanoic acid: The acetyl group is more nonpolar than the formyl group, leading to a longer retention time compared to Analyte 1. A similar compound, Propanoic acid, 2-(4-acetylphenoxy)-2-methyl-, has been analyzed by reversed-phase HPLC, indicating its suitability for this mode of chromatography.[2]

  • Analyte 2: Methyl 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoate: The esterification of the carboxylic acid to a methyl ester significantly reduces the polarity of the molecule by removing the ionizable proton. This will lead to a much stronger interaction with the C18 stationary phase and therefore the longest retention time. The synthesis of similar methyl ester derivatives has been described in the literature.[3]

Proposed HPLC Method and Experimental Protocol

The following is a detailed, step-by-step protocol for a starting HPLC method suitable for the analysis of these compounds. This method is designed to be a robust starting point for method development and optimization.

Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV detector.

  • Column: A C18 reversed-phase column is the recommended starting point due to its versatility. A common dimension is 4.6 x 150 mm with 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Sample Diluent: 50:50 Acetonitrile:Water.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or DAD for full spectrum)
Injection Volume 10 µL

Experimental Workflow:

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh ~10 mg of sample s2 Dissolve in 10 mL of Diluent s1->s2 s3 Vortex to dissolve s2->s3 s4 Filter through 0.45 µm syringe filter s3->s4 h1 Equilibrate column with initial conditions (20% B) for 15 min s4->h1 h2 Inject 10 µL of filtered sample h1->h2 h3 Run gradient elution h2->h3 h4 Detect at 254 nm h3->h4 d1 Integrate peaks h4->d1 d2 Determine retention times d1->d2 d3 Compare relative retention d2->d3

Caption: Experimental workflow for HPLC analysis.

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • For Mobile Phase A, add 1 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.

    • Mobile Phase B is HPLC-grade acetonitrile.

    • Degas both mobile phases before use.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the analytical standard or sample.

    • Transfer to a 10 mL volumetric flask and add the sample diluent to the mark.

    • Vortex until fully dissolved.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC System Setup and Analysis:

    • Set up the HPLC system with the specified column and mobile phases.

    • Equilibrate the column with the initial mobile phase composition (20% B) for at least 15 minutes or until a stable baseline is achieved.

    • Set the column temperature to 30 °C.

    • Inject 10 µL of the prepared sample.

    • Start the gradient run and data acquisition.

  • Data Analysis:

    • After the run is complete, use the chromatography software to integrate the peaks and determine their retention times.

    • Compare the retention times of the different analytes.

Factors Influencing Retention and Selectivity

Several factors can be adjusted to optimize the separation of these compounds.[4]

  • Mobile Phase pH: As discussed, the pH of the mobile phase will have a significant impact on the retention of the carboxylic acid-containing analytes.[1] Using an acidic mobile phase (like the proposed 0.1% formic acid, pH ~2.7) will ensure the carboxylic acids are protonated and well-retained. If shorter retention times are desired, a buffer at a higher pH (e.g., pH 6-7) could be used, but this may compromise peak shape for the acidic compounds.

  • Organic Modifier: While acetonitrile is a good starting point, methanol can also be used as the organic modifier in the mobile phase. Methanol is a weaker solvent than acetonitrile, which will generally lead to longer retention times. Switching to methanol can also alter the selectivity of the separation, potentially resolving co-eluting peaks.

  • Temperature: Increasing the column temperature will generally decrease the retention time of all analytes as it reduces the viscosity of the mobile phase and increases the mass transfer rate.[4][5] Temperature can also affect selectivity. A stable column temperature is crucial for reproducible retention times.[6]

  • Gradient Slope: A shallower gradient (e.g., 20% to 80% B over 30 minutes) will increase the run time but can improve the resolution between closely eluting peaks. A steeper gradient will shorten the analysis time but may sacrifice resolution.

Visualization of Structure-Retention Relationship

G cluster_retention Predicted HPLC Retention struct1 Analyte 2 (Ester) -COOCH3 Least Polar retention Shortest Retention Time ... ... Longest Retention Time struct1->retention:f3 struct2 Analyte 4 (Acetyl) -COCH3 struct2->retention:f2 struct3 Analyte 1 (Formyl) -CHO struct3->retention:f1 struct4 Analyte 3 (H) -H Most Polar struct4->retention:f0

Caption: Predicted elution order based on polarity.

Conclusion

This guide provides a comprehensive framework for understanding and predicting the HPLC retention behavior of 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid and its derivatives. By understanding the interplay between molecular structure and chromatographic conditions, researchers can effectively develop and optimize robust HPLC methods for the analysis of this and other related compounds. The provided starting method and discussion of optimization strategies serve as a valuable resource for drug development professionals and scientists in the field.

References

  • Vertex AI Search. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC?
  • Dasgupta, P. K., et al. (n.d.). Instrument Parameters Controlling Retention Precision in Gradient Elution Reversed-Phase Liquid Chromatography - PMC.
  • Kazuo, N., et al. (n.d.). The retention behavior of reversed-phase HPLC columns with 100% aqueous mobile phase - SciSpace.
  • Dolan, J. W. (2017, January 1). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
  • Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
  • Wen, H., et al. (2007, April 15). Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors. PubMed.
  • SIELC Technologies. (n.d.). Separation of Propanoic acid, 2-(4-acetylphenoxy)-2-methyl- on Newcrom R1 HPLC column.

Sources

Comparative

Validating the in vitro stability of 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid hydrazones

An in-depth technical guide on the validation and comparative performance of 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid (FAMP-acid) as a next-generation bifunctional linker for bioconjugation. Executive Summ...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the validation and comparative performance of 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid (FAMP-acid) as a next-generation bifunctional linker for bioconjugation.

Executive Summary

The development of stimuli-responsive bioconjugates—particularly Antibody-Drug Conjugates (ADCs) and targeted nanoparticle delivery systems—relies heavily on the precise engineering of the linker moiety. The linker must satisfy a paradoxical requirement: absolute stability in systemic circulation (pH 7.4) and rapid, predictable cleavage within the target intracellular compartment (e.g., the lysosome, pH 4.5–5.0)[1].

Historically, aliphatic hydrazones have been utilized for this purpose (e.g., in the original formulation of gemtuzumab ozogamicin), but they often suffer from premature hydrolysis in plasma, leading to off-target toxicity[1][2]. The molecule 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid (FAMP-acid) addresses these liabilities through a dual-mechanism structural design: an aromatic aldehyde for stable hydrazone formation and a gem-dimethyl group for steric shielding. This guide outlines the mechanistic rationale, comparative stability data, and self-validating experimental protocols required to benchmark FAMP-acid against traditional linkers.

The Chemical Rationale: Mechanistic Advantages of FAMP-Acid

The structural anatomy of FAMP-acid is engineered to overcome the thermodynamic and enzymatic vulnerabilities of first-generation cleavable linkers.

A. Aromatic Hydrazone Stabilization ( π -Conjugation)

When the 4-formylphenoxy moiety of FAMP-acid reacts with a hydrazine or hydrazide-bearing payload, it forms an aromatic hydrazone. Unlike aliphatic hydrazones, the carbon-nitrogen double bond in an aromatic hydrazone is conjugated with the adjacent benzene ring. This π

π conjugation lowers the ground-state energy of the molecule, significantly decreasing the electrophilicity of the imine carbon at physiological pH (7.4)[3]. Consequently, the rate of nucleophilic attack by water—the primary mechanism of premature hydrolysis in plasma—is drastically reduced[4].
B. Steric Shielding via the Gem-Dimethyl Group

The "2-methylpropanoic acid" portion of the linker introduces a gem-dimethyl group exactly at the site of conjugation (typically an amide bond formed with surface lysines on an antibody). The incorporation of bulky gem-dimethyl groups is a proven strategy in ADC chemistry to impart steric hindrance[5][6]. This steric bulk physically shields the adjacent amide bond from non-specific proteolytic cleavage by serum proteases and slows down the overall degradation kinetics of the linker complex in systemic circulation[6].

G A FAMP-Acid Linker (Intact Conjugate) B Plasma (pH 7.4) Steric Shielding & π-Conjugation A->B Systemic Circulation C Lysosome (pH 5.0) Protonation of Hydrazone A->C Endocytosis D Stable Circulation (Minimal Payload Release) B->D High Stability E Rapid Hydrolysis (Payload Release) C->E Acid Cleavage

Caption: Mechanism of FAMP-hydrazone stability in plasma and rapid cleavage in lysosomes.

Comparative Performance Data

To objectively evaluate the FAMP-acid linker, we must compare its in vitro stability profile against two industry standards: an Aliphatic Hydrazone (derived from 5-acetylvaleric acid) and a Peptide Linker (Valine-Citrulline, Val-Cit).

The data below synthesizes expected hydrolytic half-lives based on the physicochemical properties of aromatic vs. aliphatic hydrazones and sterically hindered bioconjugates[3][7][8].

Table 1: In Vitro Stability Comparison (Half-Life, t1/2​ )

Linker ClassExample Structure t1/2​ in Plasma (pH 7.4, 37°C) t1/2​ in Lysosomal Buffer (pH 5.0, 37°C)Primary Cleavage Trigger
Aromatic Hydrazone + Steric Shielding FAMP-Acid > 72 hours ~ 4 - 6 hours pH drop (Protonation)
Aliphatic Hydrazone5-Acetylvaleric acid~ 24 - 48 hours~ 2 - 3 hourspH drop (Protonation)
Protease-CleavableValine-Citrulline (Val-Cit)> 160 hours< 1 hour (with Cathepsin B)Enzymatic (Cathepsin B)

Table 2: Structural and Operational Advantages

FeatureFAMP-AcidTraditional Aliphatic Hydrazones
Conjugation Efficiency High (Aromatic aldehydes react readily with hydrazides)Moderate (Aliphatic ketones/aldehydes can be sluggish)
Premature Release Risk Low (Steric bulk and π -conjugation prevent early hydrolysis)High (Susceptible to spontaneous hydrolysis in serum)
Payload Compatibility Excellent for payloads with reactive hydrazines/hydrazidesLimited by stability concerns

Self-Validating Experimental Protocols

To establish trustworthiness and scientific integrity, any claim of linker stability must be backed by rigorous, reproducible methodologies. The following protocols form a self-validating system to quantify the pH-dependent hydrolysis and plasma stability of FAMP-acid conjugates.

Protocol A: Synthesis of the FAMP-Hydrazone Model Conjugate

Causality: Before testing stability, a standardized model conjugate must be synthesized. We use a fluorescent payload (e.g., Dansyl hydrazine) to allow for highly sensitive UV/Vis and fluorescence tracking during hydrolysis assays.

  • Activation: Dissolve FAMP-acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq) to activate the carboxylic acid. Stir for 15 minutes.

  • Amidation: Add a model primary amine (e.g., benzylamine, to simulate the lysine attachment on an antibody) to form the sterically hindered amide. Purify via preparative HPLC.

  • Hydrazone Formation: Dissolve the resulting FAMP-benzylamide in a mildly acidic buffer (pH 6.0) containing 10% DMSO. Add Dansyl hydrazine (1.5 eq). Stir at room temperature for 12 hours.

  • Purification: Isolate the intact FAMP-Dansyl hydrazone conjugate via semi-preparative HPLC. Lyophilize and store at -20°C.

Protocol B: pH-Dependent Hydrolysis Assay (Buffer Stability)

Causality: This assay isolates the variable of pH, removing the complexity of plasma enzymes, to prove that the aromatic hydrazone is the specific pH-responsive trigger[7].

  • Preparation: Prepare two buffer solutions: PBS (pH 7.4) and Sodium Acetate buffer (pH 5.0).

  • Incubation: Spike the FAMP-Dansyl conjugate into both buffers to a final concentration of 50 µM. Incubate in a thermomixer at 37°C in the dark.

  • Sampling: Extract 50 µL aliquots at predetermined time points (0, 1, 2, 4, 8, 12, 24, 48, and 72 hours).

  • Quenching: Immediately mix the aliquot with 50 µL of cold acetonitrile to quench the reaction and stabilize the current state.

  • Analysis: Analyze via RP-HPLC (UV detection at 254 nm and fluorescence detection). Quantify the Area Under the Curve (AUC) for the intact conjugate versus the released Dansyl hydrazine.

  • Validation Check: The pH 7.4 sample must show <10% degradation at 72 hours, while the pH 5.0 sample should show >90% degradation within 12 hours.

Protocol C: Plasma Stability Assay (LC-MS/MS)

Causality: Buffer stability does not equal biological stability. The gem-dimethyl group's ability to prevent enzymatic cleavage must be validated in complex biological matrices[3].

Workflow Step1 1. Conjugate Synthesis (FAMP + Hydrazine Payload) Step2 2. Buffer/Plasma Incubation (pH 7.4 vs pH 5.0 at 37°C) Step1->Step2 Step3 3. Aliquot Extraction (Protein Precipitation) Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM Quantification) Step3->Step4 Step5 5. Kinetic Modeling (Calculate Half-Life) Step4->Step5

Caption: Step-by-step experimental workflow for validating in vitro linker stability.

  • Matrix Preparation: Pre-warm pooled human plasma (or mouse plasma) to 37°C.

  • Spiking: Introduce the FAMP-conjugate to a final concentration of 10 µM.

  • Incubation & Extraction: At time points (0 to 72h), remove 50 µL of plasma. Add 150 µL of ice-cold acetonitrile containing an internal standard (e.g., isotopically labeled payload) to precipitate plasma proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC vials.

  • Quantification: Run LC-MS/MS using Multiple Reaction Monitoring (MRM) mode tuned specifically to the parent mass of the intact conjugate and the daughter mass of the released payload.

  • Data Synthesis: Plot the natural log of the remaining intact conjugate concentration versus time to calculate the first-order elimination rate constant ( k ) and the plasma half-life ( t1/2​=0.693/k ).

Conclusion

The 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid linker represents a highly optimized evolution of the hydrazone bioconjugation strategy. By combining the thermodynamic stability of an aromatic hydrazone with the steric shielding of a gem-dimethyl group, FAMP-acid effectively uncouples plasma stability from lysosomal lability. For drug development professionals designing next-generation ADCs or responsive nanomaterials, transitioning from aliphatic hydrazones to FAMP-acid provides a measurable expansion of the therapeutic index by minimizing premature payload release.

References

  • [4] Hydrolytic decomposition of S-aroylthiooximes: Effect of pH and N-arylidene substitution on reaction rate - PMC. National Institutes of Health (NIH). Available at:

  • [1] Current ADC Linker Chemistry - PMC - NIH. National Institutes of Health (NIH). Available at:

  • [7] Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC. National Institutes of Health (NIH). Available at:

  • [2] Choosing Linkers for Antibody-Oligonucleotide Conjugates (AOCs) versus for Antibody-Drug Conjugates (ADCs). Synoligo. Available at:

  • [5] Synthesis and Biological Evaluation of Shishijimicin A-Type Linker-Drugs and Antibody–Drug Conjugates. Journal of the American Chemical Society. Available at:

  • [3] Investigation of the stability of aromatic hydrazones in plasma and related biological material. ResearchGate (Journal of Pharmaceutical and Biomedical Analysis). Available at:

  • [6] Structure–Activity Relationship of Antibody–Oligonucleotide Conjugates: Evaluating Bioconjugation Strategies for Antibody–siRNA Conjugates for Drug Development. Journal of Medicinal Chemistry - ACS Publications. Available at:

  • [8] Choosing Linkers for Antibody-Oligonucleotide Conjugates (AOCs) versus for Antibody-Drug Conjugates (ADCs). Synoligo. Available at:

Sources

Validation

Evaluating Conjugation Efficiency of 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic Acid in Protein Labeling

As bioconjugation strategies advance toward highly stable, modular therapeutics (such as Antibody-Drug Conjugates and advanced fluorophore probes), the selection of the cross-linking agent dictates both the synthetic yie...

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Author: BenchChem Technical Support Team. Date: March 2026

As bioconjugation strategies advance toward highly stable, modular therapeutics (such as Antibody-Drug Conjugates and advanced fluorophore probes), the selection of the cross-linking agent dictates both the synthetic yield and the in vivo survivability of the construct. 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid (hereafter referred to as FPA-Aib-OH ) represents a highly specialized heterobifunctional linker designed to chemically install an aromatic aldehyde onto native proteins.

This guide objectively evaluates the conjugation efficiency, mechanistic advantages, and practical implementation of FPA-Aib-OH compared to traditional labeling alternatives.

Mechanistic Rationale: Why FPA-Aib-OH?

To understand the conjugation efficiency of FPA-Aib-OH, we must deconstruct its chemical architecture. The molecule consists of two critical domains that dictate its performance:

  • The 2-Aminoisobutyric Acid (Aib) Core: The "2-methylpropanoic acid" moiety features gem-dimethyl groups at the α -carbon. When the carboxylic acid is activated (e.g., via NHS ester) and conjugated to a protein's lysine residue, these twin methyl groups create severe steric hindrance directly adjacent to the newly formed amide bond. This steric shield effectively blocks protease access, drastically increasing the half-life of the conjugate in serum compared to linear aliphatic linkers.

  • The 4-Formylphenoxy Group: This domain provides the reactive aromatic aldehyde. The para-ether oxygen acts as an electron-donating group (EDG) via resonance. This slight deactivation of the carbonyl carbon is a deliberate feature: it prevents the aldehyde from forming reversible, off-target Schiff bases with random biological amines in circulation[1]. However, it remains highly reactive toward α -effect nucleophiles (aminooxy or hydrazine groups) to form irreversible oxime or hydrazone bonds.

G A Native Protein (Lysine Amines) C Aldehyde-Tagged Protein A->C Amidation (pH 7.5) B FPA-Aib-NHS (Aldehyde Linker) B->C E Stable Oxime Conjugate C->E Oxime Ligation (pH 4.5-6.0) D Aminooxy-Payload (e.g., Fluorophore) D->E

Two-step bioconjugation workflow utilizing FPA-Aib-OH for stable oxime linkage.

Comparative Analysis: FPA-Aib-OH vs. Alternatives

When evaluating conjugation efficiency, we must benchmark FPA-Aib-OH against the industry standards: Genetically Encoded Aldehyde Tags (fGly) and Direct NHS-Ester Conjugation.

FPA-Aib-OH vs. Genetically Encoded Aldehyde Tags

The genetically encoded aldehyde tag utilizes the Formylglycine Generating Enzyme (FGE) to convert a specific cysteine within a consensus motif (LCxPxR) into formylglycine (fGly)[2]. While this offers absolute site-specificity, the enzymatic conversion efficiency can be highly variable (45% to 99%), often requiring the complex co-expression of human FGE in mammalian cell lines[3]. In contrast, FPA-Aib-OH is a chemical approach. It is "plug-and-play" for any off-the-shelf native protein. While it relies on stochastic lysine modification[4], it guarantees near 100% aldehyde reactivity in the subsequent step without the need for genetic engineering.

FPA-Aib-OH vs. Direct NHS-Ester Payloads

Directly labeling proteins with NHS-functionalized fluorophores or drugs is a one-step process, but it suffers from poor efficiency due to the rapid hydrolysis of NHS esters in aqueous buffers (half-life of ~10-20 minutes at pH 8.0). Furthermore, hydrophobic payloads often cause protein aggregation when directly attached. FPA-Aib-OH circumvents this. The linker itself is small and hydrophilic, allowing for efficient first-step amidation. The subsequent oxime ligation with the payload is highly efficient (85-95% yield) and hydrolytically stable.

Quantitative Performance Summary
MetricFPA-Aib-OH (Chemical Aldehyde)Genetically Encoded fGlyDirect NHS-Ester Conjugation
Overall Conjugation Efficiency 85 - 95% (Oxime yield)45 - 99% (FGE expression dependent)60 - 70% (Prone to hydrolysis)
Site-Specificity Stochastic (Lysines / N-terminus)Absolute (LCxPxR Motif)Stochastic (Lysines)
Reaction Kinetics 2 - 4 hours (with Aniline catalyst)12+ hours (Enzymatic + Ligation)1 hour
In Vivo Stability High (Aib steric shielding)Moderate (Aliphatic linkage)Low to Moderate
Implementation Barrier Low (Off-the-shelf reagents)High (Requires genetic engineering)Low

Self-Validating Experimental Protocol

To achieve the highest conjugation efficiency, the workflow must be structured as a self-validating system. The following protocol ensures that the aldehyde tag is successfully installed and quantified before the introduction of high-value aminooxy payloads.

Phase 1: Linker Activation and Protein Modification

Causality Check: FPA-Aib-OH must be converted to an active ester. We utilize EDC/Sulfo-NHS. Sulfo-NHS is chosen over standard NHS to maintain the water solubility of the activated linker.

  • Activation: Dissolve FPA-Aib-OH (10 mM) in anhydrous DMSO. Add 1.2 equivalents of EDC and 1.5 equivalents of Sulfo-NHS. Incubate at room temperature for 2 hours to generate FPA-Aib-Sulfo-NHS.

  • Amidation: Prepare the target protein (e.g., Monoclonal Antibody) at 2-5 mg/mL in PBS, pH 7.5. Note: pH 7.5 is the optimal thermodynamic compromise—it keeps a fraction of lysine ϵ -amines deprotonated and nucleophilic while minimizing the hydrolysis rate of the Sulfo-NHS ester.

  • Conjugation: Add a 10- to 20-fold molar excess of FPA-Aib-Sulfo-NHS to the protein. Incubate for 2 hours at room temperature.

  • Purification: Remove unreacted linker using a Zeba Spin Desalting Column or dialysis against PBS (pH 6.0).

Phase 2: Internal Validation (The 2-HP Assay)

Causality Check: Before proceeding, we must verify the Degree of Labeling (DOL).

  • React a small aliquot of the purified aldehyde-tagged protein with 0.5 mM 2-hydrazinopyridine (2-HP) at 37°C for 30 minutes.

  • 2-HP forms a hydrazone bis-aryl complex that absorbs strongly at 350 nm ( ϵ≈18,000M−1cm−1 ).

  • Calculate the exact number of FPA-Aib tags per protein using UV-Vis spectroscopy. If the DOL is satisfactory (typically 2-4 for ADCs), proceed to Phase 3.

Phase 3: Oxime Ligation with Aminooxy-Payload

Causality Check: Oxime ligation is notoriously slow at neutral pH. We utilize aniline catalysis at pH 5.5. Aniline rapidly forms a highly reactive Schiff base intermediate with the 4-formylphenoxy group, which then undergoes transimination with the aminooxy-payload up to 400 times faster than the uncatalyzed reaction.

  • Buffer Adjustment: Ensure the aldehyde-tagged protein is in a slightly acidic buffer (e.g., 100 mM Sodium Acetate, pH 5.5).

  • Catalysis: Add aniline to a final concentration of 10 mM.

  • Ligation: Add the aminooxy-functionalized payload (e.g., Aminooxy-PEG or Aminooxy-Fluorophore) at a 3-fold molar excess relative to the quantified aldehyde groups.

  • Incubation: React for 2 to 4 hours at room temperature.

  • Final Isolation: Purify the final conjugate via Size Exclusion Chromatography (SEC) to remove the aniline and unreacted payload.

References[3] Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging - nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYhLmzxCjX42hNKKW77EmyeUCWbQnTA_gsTldY9eg15UqiBiZYiU0KaWBb79DrI81JEFxD_mrYmxDwMl7tVCoU0GrjH5wyCZMiQ7nH5Bu7u_CYIpmmVKft0m94AxBV7Xrv-6aZonwFk9htbEM=[2] Site-specific chemical modification of recombinant proteins produced in mammalian cells by using the genetically encoded aldehyde tag - pnas.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuLF3WiPy6k-Z8UzJAZXy8Vq95zeFbaLDxY_NFONtEpZID1TB7z14Jzoyc4rpmqBhQ0iMaGHKmZVS6VxRi2_VpvdWtVBebTraG6ZJ9sLlArSXGDm60BMSVqdO6ur6oE_1Ii5xgo1iKS6uMxA==[4] Achieving Controlled Biomolecule–Biomaterial Conjugation - acs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMbz1FDU5reTc17ug44OnmfRHlyZBHIWEcF_jZ8iYtGUNgyQdmta2gbDjdTfGphgjGklngmVZK8UHRgndasajzgD1BQOB4Ggusk6dBuqD0uXQmbtIflUfRlFMpuhxHRpvNR7Z-4bw5-zVu7YYjNq0=[1] Aldehydes can switch the chemoselectivity of electrophiles in protein labeling - rsc.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7dySEmQpIf5DIkLZ3h1VEVPPmpdknWBPT82h8s2BSBXGBZ1dd7vB0rsH01k7Hiirk885vYscMyMQpcrkOemHZWyxgNCT7_n_x0_Hc1vMgy60vls8G05TKnKsj5zZe7dAawwZwQbk5_IkTEBiXw2brcRTEBWPbaDQ=

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid

As a Senior Application Scientist, my primary objective is to empower your research by ensuring safety and operational excellence in the laboratory. This guide provides a detailed protocol for the proper disposal of 2-(2...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring safety and operational excellence in the laboratory. This guide provides a detailed protocol for the proper disposal of 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, its structure contains key functional groups—a formylphenoxy moiety and a carboxylic acid—that inform a conservative and safe disposal strategy. The procedures outlined here are based on the known hazards of a close structural analog, p-Formylphenoxyacetic acid, and are grounded in established principles of laboratory safety and hazardous waste management.

The core principle of this guide is risk mitigation. The formylphenoxy group suggests potential for irritation and toxicity, necessitating that this compound be handled as hazardous waste from collection to final disposal.

Hazard Assessment: Understanding the Risk

The disposal protocol is dictated by the compound's inherent hazards. Based on the GHS classification for the structurally similar compound, p-Formylphenoxyacetic acid (CAS 22042-71-3), we must assume that 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid presents a similar hazard profile.[1]

Assumed Hazard Profile:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): May cause respiratory irritation.[1]

Due to these potential hazards, the compound cannot be discarded as common laboratory trash or washed down the drain. Environmental contamination and health risks are significant concerns.[1] Therefore, all waste containing this material, including contaminated consumables, must be collected and disposed of through a licensed hazardous waste disposal service.

Hazard and Precautionary Summary

For immediate reference, the following table summarizes the key hazard (H) and precautionary (P) statements derived from its analog.

CodeStatementSource
H302 Harmful if swallowed[1]
H315 Causes skin irritation[1]
H319 Causes serious eye irritation[1]
H335 May cause respiratory irritation[1]
P261 Avoid breathing dust/fume/gas/mist/vapors/spray[1]
P280 Wear protective gloves/protective clothing/eye protection/face protection[1]
P302+P352 IF ON SKIN: Wash with plenty of soap and water[1]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1]
P501 Dispose of contents/container to an approved waste disposal plant[1]

Core Disposal Workflow

The following diagram and step-by-step protocol outline the mandatory workflow for the safe handling and disposal of this compound. This system is designed to be self-validating, ensuring that each step reinforces a safe and compliant laboratory environment.

G cluster_prep Preparation Phase cluster_collection Waste Collection Phase cluster_storage Storage & Disposal Phase PPE Step 1: Don PPE (Gloves, Goggles, Lab Coat) Container Step 2: Prepare Labeled Hazardous Waste Container PPE->Container Ensure safety before handling Collect Step 3: Collect Waste (Solid & Contaminated Items) Container->Collect Use correct, labeled container Segregate Step 4: Segregate Waste (No Mixing with Other Chemicals) Collect->Segregate Maintain waste stream purity Store Step 5: Securely Store Container (In Designated Satellite Area) Segregate->Store Cap tightly when not in use EHS Step 6: Arrange Pickup (Contact Institutional EHS) Store->EHS Final handoff for disposal

Caption: Disposal workflow for 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid.

Experimental Protocol: Step-by-Step Disposal

1. Personal Protective Equipment (PPE)

  • Rationale: The assumed irritant nature of the compound necessitates a robust barrier to prevent skin and eye contact.

  • Procedure: Before handling the compound or its waste, always wear:

    • Chemical-resistant gloves (Nitrile or Neoprene).

    • Chemical splash-resistant safety glasses or goggles with side protection.[1]

    • A fully buttoned laboratory coat .

2. Waste Segregation and Collection

  • Rationale: Mixing incompatible waste streams can lead to dangerous chemical reactions.[2] Keeping waste streams separate is a core principle of safe laboratory practice and is often a regulatory requirement.

  • Procedure:

    • Designate a specific waste container for 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid and any materials contaminated with it (e.g., weighing papers, gloves, pipette tips).

    • The container must be made of a compatible material (e.g., a high-density polyethylene (HDPE) pail for solid waste), be in good condition, and have a secure, tightly-fitting lid.[2]

    • Place all solid waste directly into this container. Do not dispose of any of this material in the regular trash.

3. Labeling the Waste Container

  • Rationale: Proper labeling is a legal requirement under EPA and state regulations.[2] It ensures that anyone handling the container is aware of its contents and the associated dangers, which is critical for safe transport and final disposal.

  • Procedure: From the moment the first item of waste is added, the container must be labeled with:

    • The words "HAZARDOUS WASTE" .[2]

    • The full chemical name: "2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid" .

    • An approximate percentage of the contents.

    • The date of initial accumulation.

4. Temporary Storage

  • Rationale: Safe storage prevents accidental spills and exposure. Containers must be closed to prevent the release of vapors or dust.[2]

  • Procedure:

    • Keep the waste container tightly capped at all times except when adding waste.[2]

    • Store the container in a designated Satellite Accumulation Area (SAA) or as directed by your institution's safety protocols.

    • Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.[1]

5. Final Disposal

  • Rationale: The final disposal must comply with all federal, state, and local regulations to ensure environmental protection and legal compliance.[1]

  • Procedure:

    • Do not attempt to treat or neutralize the chemical waste yourself.

    • Contact your institution's Environmental Health & Safety (EHS) or equivalent department to arrange for the pickup and disposal of the hazardous waste container.

    • Follow their specific procedures for waste handover. The ultimate directive is to dispose of the contents/container to an approved waste disposal plant .[1][3]

Emergency Procedures for Spills and Exposure

Accidents require immediate and correct action. The following procedures are based on standard laboratory first aid and spill cleanup protocols for hazardous solids.

Spill Cleanup Protocol
  • Rationale: A structured response to a spill minimizes the area of contamination and the risk of exposure.

  • Procedure for a Minor Spill (small quantity of solid):

    • Alert personnel in the immediate area.

    • Ensure you are wearing appropriate PPE (gloves, goggles, lab coat).

    • Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[4]

    • Carefully sweep or scoop the material into the designated hazardous waste container.[5]

    • Clean the spill area with a cloth or paper towels wetted with a suitable solvent (e.g., soapy water, then alcohol), and place the cleaning materials into the hazardous waste container.

    • Wash your hands thoroughly after the cleanup is complete.[1]

First Aid and Exposure Response
  • Rationale: Rapid decontamination is key to minimizing injury from skin or eye contact with an irritant.

  • Procedure:

    • If on Skin: Immediately wash the affected area with plenty of soap and water. Remove any contaminated clothing. If skin irritation occurs, seek medical advice.[1][4]

    • If in Eyes: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[1][3]

    • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately for treatment advice.[1][6]

    • If Inhaled: Move the person to fresh air and keep them at rest in a position comfortable for breathing. If respiratory irritation or other symptoms occur, call a poison center or doctor.[1]

By adhering to this comprehensive guide, you can ensure the safe handling and compliant disposal of 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid, fostering a culture of safety and responsibility within your laboratory.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: p-Formylphenoxyacetic acid.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 2-(4-acetylphenoxy)-2-methylpropanoic acid.
  • ChemScene. (2025, December 8). Safety Data Sheet: 2-(4-Bromophenyl)-2-methylpropanoic acid.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: (4-Methylphenoxy)acetic acid.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • TCI America. (n.d.). Safety Data Sheet: 2-(4-Hydroxyphenoxy)propionic acid.
  • Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet: 4-Formylphenoxyacetic acid.
  • SDS US. (2023, February 18). Safety Data Sheet.

Sources

Handling

Personal protective equipment for handling 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid

A Researcher's Guide to Safely Handling 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundam...

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Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Safely Handling 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental activities. Ensuring the safety of laboratory personnel is paramount. This guide provides essential safety and logistical information for handling 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid, a compound of interest for researchers and scientists. By integrating established safety protocols with a deep understanding of chemical properties, this document serves as a critical resource for maintaining a safe and efficient research environment.

I. Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of laboratory safety. Before beginning any work with 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid, it is crucial to understand its potential hazards.

Potential Hazards:

  • Oral Toxicity: Harmful if swallowed[1][2].

  • Skin Irritation: May cause skin irritation upon contact[1][3].

  • Eye Irritation: Can cause serious eye irritation[1][3].

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation[1][2].

Engineering Controls:

To minimize exposure, all work with this compound in its powdered form should be conducted in a certified chemical fume hood. When preparing solutions, a fume hood or a well-ventilated area is necessary. An eyewash station and safety shower must be readily accessible[1][4].

II. Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to mitigate risks in a laboratory setting[5]. The minimum required PPE for handling 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid is outlined below.

PPE CategorySpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety goggles. A face shield should be worn over goggles when there is a splash hazard.Protects against chemical splashes, dust, and flying debris that could cause irreversible eye damage[6][7][8].
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact and absorption of the chemical. Disposable nitrile gloves are suitable for incidental contact[7][9].
Body Protection A flame-resistant lab coat, buttoned completely.Shields skin and clothing from chemical spills[7][9].
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects[7][10].
Respiratory Protection A NIOSH-approved respirator may be necessary for handling large quantities of powder or in poorly ventilated areas.Prevents inhalation of airborne particles that can cause respiratory irritation[7][9].
III. Step-by-Step Handling Procedures

Adherence to a standardized operational plan is critical for safety and experimental reproducibility.

A. Handling the Solid Compound:

  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered.

  • Weighing: Carefully weigh the desired amount of the compound on a tared weigh boat inside the fume hood. Minimize the creation of dust.

  • Transfer: Gently transfer the weighed powder to the reaction vessel using a spatula.

  • Cleanup: Clean any spills immediately with a damp cloth or paper towel, ensuring to wear appropriate PPE. Dispose of cleaning materials as hazardous waste.

B. Preparing Solutions:

  • Solvent Addition: In a fume hood, slowly add the desired solvent to the vessel containing the solid compound.

  • Dissolution: Stir the mixture gently to facilitate dissolution. If necessary, sonication or gentle heating can be employed, with appropriate precautions against solvent evaporation and splashing.

  • Storage: Clearly label the container with the chemical name, concentration, solvent, and date of preparation[11]. Store in a cool, well-ventilated area away from incompatible materials[1].

IV. Spill and Emergency Procedures

In the event of a spill or accidental exposure, a swift and informed response is crucial.

A. Spill Response:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Contain: For small spills, contain the material using an appropriate absorbent material (e.g., sand, vermiculite)[12].

  • Clean: Carefully sweep or wipe up the contained material and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area with soap and water.

B. First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention[1][4].

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists[1][4].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[1].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[4][13].

V. Disposal Plan

Proper disposal of chemical waste is essential to protect the environment and comply with regulations.

  • Waste Collection: Collect all waste containing 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid, including unused material, contaminated PPE, and cleaning materials, in a clearly labeled, sealed container.

  • Disposal: Dispose of the chemical waste through your institution's hazardous waste management program, following all local, state, and federal regulations[4][14]. Do not dispose of this chemical down the drain[3].

VI. Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_area Prepare Clean Work Area prep_hood->prep_area handle_weigh Weigh Solid in Hood prep_area->handle_weigh Proceed to Handling handle_transfer Transfer to Vessel handle_weigh->handle_transfer handle_dissolve Add Solvent & Dissolve handle_transfer->handle_dissolve disp_collect Collect Waste in Labeled Container handle_transfer->disp_collect Contaminated Items store_label Label Container Correctly handle_dissolve->store_label After Use store_location Store in Ventilated Area store_label->store_location store_location->handle_weigh For Subsequent Use disp_program Dispose via Hazardous Waste Program disp_collect->disp_program

Caption: Workflow for handling 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid.

References

  • National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Environmental Health and Safety, University of Nevada, Reno. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (n.d.). Pocket Guide to Chemical Hazards Introduction. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (2007). NIOSH Pocket Guide to Chemical Hazards (DHHS (NIOSH) Publication No. 2005-149). Retrieved from [Link]

  • Envirochem. (2025, November 13). OSHA Lab Safety Equipment: Requirements & Compliance Guide. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Office of Clinical and Research Safety, Duke University. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • The Center for Construction Research and Training. (n.d.). Understanding the NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Administration for Strategic Preparedness and Response. (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]

  • Lab Manager. (2020, April 1). The OSHA Laboratory Standard. Retrieved from [Link]

  • Environmental Health and Safety, Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • Environmental Health & Safety Services, University of Washington. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • SDS Manager. (n.d.). How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals. Retrieved from [Link]

  • Hempel. (2026, March 11). Safety Data Sheet. Retrieved from [Link]

  • SDS US. (2024, July 26). Safety Data Sheet. Retrieved from [Link]

  • Synerzine. (n.d.). Safety Data Sheet: Propanoic acid, 2-methyl-, 1-phenylethyl ester. Retrieved from [Link]

  • Capot Chemical. (2010, September 26). MSDS of 2-Methyl-2-phenylpropanoic Acid. Retrieved from [Link]

  • Navarrete-Vázquez, G., Colín-Lozano, B., Tlahuext, H., & Tapia-Benavides, A. R. (2013). 2-(4-Acetamido-phen-oxy)-2-methyl-propanoic acid. Acta crystallographica. Section E, Structure reports online, 69(Pt 3), o443. [Link]

  • Google Patents. (2012, December 12). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Google Patents. (2012, December 6). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

Sources

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